Product packaging for Benzaldehyde semicarbazone(Cat. No.:CAS No. 1574-10-3)

Benzaldehyde semicarbazone

Cat. No.: B140624
CAS No.: 1574-10-3
M. Wt: 163.18 g/mol
InChI Key: AKGUXECGGCUDCV-UHFFFAOYSA-N
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Description

Benzaldehyde semicarbazone (CAS 1574-10-3) is an organic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol. It is a versatile research chemical with significant applications in multiple scientific fields. In materials science , high-quality single crystals of this compound can be grown using the slow evaporation method. These crystals exhibit a monoclinic structure with the space group P21/c and possess non-linear optical (NLO) properties, making them promising candidates for applications in photonics, such as frequency doubling and optical modulation . In biomedical and chemical research , this compound serves as a key precursor and ligand. It is a member of the semicarbazone class, known for its ability to form complexes with various metal ions . These complexes are explored for their potential in biomedicine. Furthermore, this compound itself has been investigated in preclinical studies for its potent anticonvulsant activity . The compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B140624 Benzaldehyde semicarbazone CAS No. 1574-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(benzylideneamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGUXECGGCUDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1574-10-3
Record name Benzaldehyde, semicarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1574-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for Benzaldehyde Semicarbazone and Its Derivatives

Conventional Synthetic Pathways

The primary and most conventional route for synthesizing benzaldehyde (B42025) semicarbazone is through the condensation reaction of an aldehyde, in this case, benzaldehyde, with semicarbazide (B1199961). semanticscholar.org This reaction forms a Schiff base, specifically a semicarbazone, which is characterized by the C=N-NH-C(O)NH2 functional group. These compounds are often stable, crystalline solids, which makes them useful for the purification and characterization of carbonyl compounds. semanticscholar.orgiust.ac.ir

Condensation Reactions with Semicarbazide

The fundamental reaction involves the nucleophilic attack of the primary amine group of semicarbazide on the electrophilic carbonyl carbon of benzaldehyde. This is typically followed by a dehydration step to yield the final semicarbazone product. The reaction is reversible and its equilibrium can be influenced by the reaction conditions.

The condensation reaction to form semicarbazones is frequently mediated by either an acid or a base catalyst. semanticscholar.orgacgpubs.org The catalysis is crucial as the reaction rate can be slow at neutral pH.

Acid Catalysis : In the presence of an acid, the carbonyl oxygen of benzaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by semicarbazide. sathyabama.ac.in However, in strongly acidic media, the semicarbazide nucleophile can also be protonated, reducing its nucleophilicity and thereby slowing the reaction. chegg.com Typically, the reaction is carried out in the presence of a few drops of glacial acetic acid. nih.gov

Base Catalysis : Bases can also catalyze the reaction, often by deprotonating the semicarbazide to increase its nucleophilicity. semanticscholar.org Various methodologies have been developed that employ basic conditions or basic supports like basic alumina. ijcce.ac.ir

Modern approaches have also focused on environmentally benign methods. This includes solvent-free synthesis by grinding stoichiometric amounts of an aldehyde with semicarbazide hydrochloride, sometimes with auxiliaries like sodium acetate (B1210297), or by using green solvents such as ethyl lactate (B86563) and dimethyl isosorbide (B1672297). iust.ac.irijcce.ac.irgeneseo.edu One novel method reports the synthesis from aromatic aldehydes using urea-hydrogen peroxide (UHP) and ammonium (B1175870) acetate, where the semicarbazide is generated in-situ. acgpubs.org

Catalyst/MethodSolvent/ConditionKey FindingsReference
Acetic AcidEthanol (B145695)/WaterStandard acid catalyst, increases electrophilicity of carbonyl carbon. nih.gov
Ammonium Acetate/UHPAcetonitrile (B52724)Facile method with in-situ generation of semicarbazide; optimized yield of 90%. acgpubs.org
None (Catalyst-Free)Water/Methanol (B129727) (2:1)High yields (92% for benzaldehyde semicarbazone) achieved at room temperature without a catalyst. hakon-art.com
None (Solvent-Free)Ball-millingEnvironmentally benign method affording quantitative yields without catalysts or supports. iust.ac.ir
None (Green Solvents)Ethyl Lactate/Water (80:20)Demonstrated high yield and purity in a green solvent system. geneseo.edu

The formation of this compound is a two-step process. The first step is the rapid, reversible formation of a carbinolamine intermediate. The second, slower step is the acid-catalyzed dehydration of this intermediate to form the final semicarbazone. chegg.comacs.org

The rate-determining step of the reaction is pH-dependent. At neutral and alkaline pH, the dehydration step (k2) is rate-limiting. In strongly acidic solutions, the initial attack of the semicarbazide on the carbonyl group (k1) becomes the rate-limiting step. chegg.comacs.org This is because while the acid catalyzes the dehydration, it also reduces the concentration of the free semicarbazide base available for the initial attack. acs.org

Kinetic studies have also revealed interesting competitive behaviors. For instance, when semicarbazide is reacted with a mixture of cyclohexanone (B45756) and benzaldehyde, the initial product is almost entirely the semicarbazone of cyclohexanone due to a faster reaction rate. However, if left for several hours, the product mixture consists mainly of the more thermodynamically stable this compound. vaia.com

Optimization studies have focused on improving yields and reaction conditions. Research has shown that a mixture of water and methanol (2:1 ratio) can provide excellent yields (92%) for this compound at room temperature without any catalyst. hakon-art.com Other studies have optimized the synthesis in green solvents, finding an 80:20 ratio of ethyl lactate to water to be most effective. geneseo.edu

ReactantsSolvent SystemTimeYield (%)Reference
Benzaldehyde, Semicarbazide HClWater1 hr87 hakon-art.com
Benzaldehyde, Semicarbazide HClWater:Methanol (2:1)1 hr92 hakon-art.com
Benzaldehyde, Semicarbazide HClWater:Methanol (1:1)1 hr89 hakon-art.com
Substituted Benzaldehyde, SemicarbazideEthyl Lactate:Water (80:20)N/AHigh yields reported geneseo.edu
p-Chlorobenzaldehyde, Semicarbazide HClSolvent-Free (Ball-milling)45 minQuantitative iust.ac.ir

Derivatization Strategies

Derivatization of this compound is a key strategy to create novel compounds with potentially enhanced chemical or biological properties. These modifications can be made at several positions, including the semicarbazone moiety itself or on the aromatic benzene (B151609) ring.

Alkylation reactions on the semicarbazone backbone have been developed as a reliable synthetic route. The N2 nitrogen of the semicarbazone is significantly more acidic than the other nitrogens, allowing for selective deprotonation and subsequent alkylation. mdpi.com

The general protocol involves the deprotonation of the semicarbazone, often using a strong base like sodium hydride (NaH) or sodium amide (NaNH2), in an appropriate solvent such as acetonitrile (MeCN) or 1,4-dioxane. mdpi.comarkat-usa.orggoogle.com The resulting conjugate base is then treated with an alkylating agent, such as an alkyl iodide or bromide, to yield the N2-alkylated semicarbazone. mdpi.comarkat-usa.org This method has been shown to be efficient for the synthesis of various 2-alkylsemicarbazones from semicarbazones of aromatic aldehydes. arkat-usa.org While alkylation is well-documented, specific reports on the direct arylation of the semicarbazone moiety are less common in the literature.

Starting SemicarbazoneBase/SolventAlkylating AgentProductYield (%)Reference
4-Chlorothis compoundNaH/MeCNMeI(E)-2-(4-Chlorobenzylidene)-N-methylhydrazine-1-carboxamide95 mdpi.com
This compoundNaNH2/1,4-Dioxane3-[4-(3-chlorophenyl)piperazin-1-yl]propyl chlorideN2-alkylated this compoundNot reported arkat-usa.orggoogle.com
4-Methoxythis compoundNaH/MeCNMeI(E)-N-Methyl-2-(4-methoxybenzylidene)hydrazine-1-carboxamide97 mdpi.com
4-Methoxythis compoundNaH/MeCNEtI(E)-N-Ethyl-2-(4-methoxybenzylidene)hydrazine-1-carboxamide96 mdpi.com
4-Methoxythis compoundNaH/MeCNBuI(E)-N-Butyl-2-(4-methoxybenzylidene)hydrazine-1-carboxamide88 mdpi.com
4-Methoxythis compoundNaH/MeCNPhCH2Br(E)-N-Benzyl-2-(4-methoxybenzylidene)hydrazine-1-carboxamide72 mdpi.com

Modifying the functional groups on the benzene ring of this compound is most commonly achieved by starting the synthesis with an already substituted benzaldehyde. A wide array of this compound derivatives has been prepared by reacting semicarbazide with benzaldehydes bearing various electron-donating or electron-withdrawing substituents at different positions on the aromatic ring. acs.orgvulcanchem.com

For example, a homologous series of 4-(n-alkoxy)-3-methoxy-benzaldehyde semicarbazones was synthesized by first performing an alkylation on vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to obtain the desired 4-(n-alkoxy)-3-methoxybenzaldehyde, which was then condensed with semicarbazide. tandfonline.com Similarly, kinetic studies have been performed on a range of ortho- and para-substituted benzaldehydes, including methoxy (B1213986), hydroxy, chloro, and nitro derivatives, to form the corresponding semicarbazones. acs.org This approach provides a versatile platform for tuning the properties of the final molecule by introducing desired functionalities onto the aromatic ring prior to semicarbazone formation.

Substituent on Benzene RingStarting AldehydePurpose of SynthesisReference
p-Cl, o-Cl, p-MeO, o-MeO, p-HO, o-HO, p-NO2Substituted BenzaldehydesStudying reaction kinetics and substituent effects. acs.org
p-OCH3, p-CH3, p-Br, p-Cl, p-NO2, m-NO2Substituted BenzaldehydesStudying oxidation kinetics. ias.ac.in
2,3,4-Trimethoxy2,3,4-TrimethoxybenzaldehydeSynthesis of metal complexes. semanticscholar.orgresearchgate.net
4-(n-Alkoxy)-3-methoxy (n=2, 4, 6, 8, 10, 12)4-(n-Alkoxy)-3-methoxybenzaldehydeSynthesis of mesogenic (liquid crystal) compounds. tandfonline.com
o-NO22-NitrobenzaldehydeUsed as a derivatized standard for analytical chemistry. vulcanchem.com

Green Chemistry Approaches in Semicarbazone Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of semicarbazones. hakon-art.com These approaches aim for high efficiency, minimal waste, and the use of non-toxic, renewable resources. hakon-art.comgeneseo.edu

A highly effective and environmentally benign method for synthesizing semicarbazones is through mechanochemistry, specifically using a ball mill. nih.govrsc.org This solvent-free technique involves the direct grinding of stoichiometric amounts of an aldehyde or ketone with semicarbazide hydrochloride in a stainless-steel milling vessel. iust.ac.ir The mechanical energy from the milling process is sufficient to drive the condensation reaction to completion without the need for catalysts or solid supports. iust.ac.irijcce.ac.ir

This method is notable for its speed, simplicity, and waste-free nature. ijcce.ac.ir The reaction of p-chlorobenzaldehyde with semicarbazide hydrochloride, for instance, proceeds to a quantitative yield in just 45 minutes at room temperature through ball-milling. iust.ac.irresearchgate.net Generally, aldehydes react efficiently at room temperature, while ketones may require elevated temperatures (65-90 °C) for complete conversion. iust.ac.irresearchgate.net The solid product is easily isolated by treatment with an aqueous sodium bicarbonate solution, followed by filtration. iust.ac.irresearchgate.net

Solvent-Free Synthesis of Semicarbazones via Ball-Milling

Reaction conditions and yields for the synthesis of various semicarbazones from their corresponding aldehydes and ketones using ball-milling.

Carbonyl CompoundTemperature (°C)Time (min)Yield (%)
p-ChlorobenzaldehydeRoom Temp45Quantitative
BenzaldehydeRoom Temp45Quantitative
Acetophenone (B1666503)65-9030-45Quantitative
Cyclohexanone65-9030-45Quantitative

Data sourced from studies on the efficient preparation of semicarbazones via milling. iust.ac.irresearchgate.net

Replacing volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. hakon-art.com For semicarbazone synthesis, water and bio-based solvents like ethyl lactate and dimethyl isosorbide have proven to be effective media. technologypublisher.comgeneseo.edu

Ethyl lactate, a biodegradable and bio-based solvent, has emerged as a promising medium for organic synthesis. researchgate.net Research has demonstrated that the synthesis of semicarbazones can be performed efficiently at room temperature using ethyl lactate, often mixed with water. geneseo.edugeneseo.edu This method avoids the need for heating and toxic solvents. technologypublisher.com

Studies have shown that an 80:20 mixture of ethyl lactate to water provides the optimal conditions for the reaction of substituted benzaldehydes with semicarbazide hydrochloride, resulting in high yields and purity. geneseo.edu For example, the synthesis of 4-hydroxybenzaldehyde (B117250) semicarbazone was achieved by dissolving the aldehyde in an 80:20 ethyl lactate:water mixture and reacting it with an aqueous solution of semicarbazide hydrochloride for about 15 minutes at room temperature. geneseo.edu

Semicarbazone Synthesis in Green Solvents

Comparison of yields for the synthesis of various semicarbazones in optimized ethyl lactate and dimethyl isosorbide (DMI) solvent systems at room temperature.

Semicarbazone ProductSolvent SystemYield (%)
Vanillin Semicarbazone100% Ethyl Lactate90
This compound80:20 Ethyl Lactate:WaterHigh
p-Isopropylthis compound80:20 Ethyl Lactate:Water75.83
Various Semicarbazones92:8 DMI:WaterHigh

Data compiled from research on green semicarbazone synthesis. technologypublisher.comgeneseo.edu

Dimethyl isosorbide (DMI) is another green solvent, derived from renewable resources, that has been successfully employed in the synthesis of semicarbazones. technologypublisher.commdpi.com It is known for its excellent solubility characteristics and low toxicity. technologypublisher.commdpi.com

In comparative studies, DMI has been shown to produce high yields of semicarbazones, sometimes exceeding those obtained in ethyl lactate. technologypublisher.comgeneseo.edu The optimal solvent ratio for DMI was found to be a 92:8 mixture with water. geneseo.edu The reactions in DMI are conducted at room temperature, and the products can be easily isolated by filtration after precipitation. technologypublisher.comgeneseo.edu The use of DMI and ethyl lactate represents a significant step forward in developing sustainable synthetic routes for this important class of compounds. geneseo.edu

The development of synthetic protocols that operate under mild conditions, such as ambient temperature and without the need for a catalyst, is highly desirable. A simple, efficient, and eco-friendly protocol for the synthesis of semicarbazone derivatives has been developed using an aqueous methanol solvent system under catalyst-free conditions. hakon-art.com

In this method, an aldehyde or ketone is dissolved in methanol, and an aqueous solution of semicarbazide hydrochloride is added. The mixture is then stirred at room temperature. hakon-art.com This procedure has been successfully applied to a variety of aryl aldehydes, ketones, and 3-acetyl coumarins, affording the corresponding semicarbazones in excellent yields and with short reaction times. hakon-art.com The absence of a catalyst simplifies the work-up procedure and reduces the potential for metal contamination in the final product. hakon-art.com

Aqueous Media and Environmentally Benign Solvent Systems

Single Crystal Growth Techniques for this compound

The growth of high-quality single crystals is essential for definitive structural elucidation via X-ray diffraction and for studying specific material properties, such as nonlinear optics. spiedigitallibrary.orgnycu.edu.tw For this compound and its derivatives, the most commonly reported method for single crystal growth is the slow evaporation solution growth technique. spiedigitallibrary.orgnycu.edu.tw

In this technique, a saturated solution of the synthesized semicarbazone is prepared in a suitable solvent or solvent mixture at a specific temperature. Commonly used solvents include ethanol, methanol, dimethylformamide (DMF), or a mixture of ethanol and water. nycu.edu.twscispace.comamazonaws.com The solution is then allowed to evaporate slowly in a controlled environment, often in a constant temperature bath, over a period of days to weeks. nycu.edu.tw As the solvent evaporates, the solution becomes supersaturated, leading to the formation of nuclei and subsequent growth of single crystals. nycu.edu.tw This method has been successfully used to grow crystals of semicarbazones of p-dimethylamino benzaldehyde and p-hydroxy benzaldehyde, which were then characterized for their structural and optical properties. spiedigitallibrary.orgnycu.edu.tw

Slow Evaporation Solution Growth Methods

The slow evaporation solution growth technique (SESGT) is a widely employed and effective method for producing high-quality, large-sized single crystals of organic compounds like this compound and its derivatives. researchgate.netakjournals.com This method is particularly valuable for the synthesis of materials intended for applications in fields like non-linear optics (NLO), where crystal perfection is paramount. akjournals.com The process relies on the gradual removal of a solvent from a saturated solution, which slowly increases the solute concentration, leading to spontaneous nucleation and subsequent crystal growth. akjournals.com

The synthesis of this compound derivatives via this method typically begins with the reaction of a substituted benzaldehyde with semicarbazide hydrochloride. akjournals.comnih.gov A catalyst, commonly sodium acetate, is often used. akjournals.comnycu.edu.tw The reactants are dissolved in a suitable solvent or a mixture of solvents. Common solvents include methanol, ethanol, and dimethylformamide (DMF). researchgate.netnycu.edu.twspiedigitallibrary.org For instance, in the synthesis of semicarbazone of p-hydroxy benzaldehyde (SPHB), p-hydroxy benzaldehyde is dissolved in ethanol, while semicarbazide hydrochloride and sodium acetate are dissolved in distilled water before being mixed. akjournals.comacs.org If the resulting solution is turbid, it can be gently warmed and stirred until clarity is achieved. akjournals.comacs.org

Once a clear, saturated or near-saturated solution is prepared, it is transferred to a container with a controlled opening (e.g., covered with a perforated lid) to regulate the rate of evaporation. The container is then kept in a dust-free environment at a constant temperature, which can be room temperature or a slightly elevated temperature in a constant temperature bath (e.g., 35°C or 40°C), to facilitate slow and controlled evaporation. researchgate.netakjournals.com Spontaneous nucleation may be observed within hours or days, and high-quality single crystals can typically be harvested over a period of several days to a few weeks. akjournals.comnih.gov The harvested crystals are often purified through repeated recrystallization to enhance their quality. researchgate.net

The slow evaporation method has been successfully used to grow single crystals of various this compound derivatives, which have been characterized for their structural, spectral, and optical properties. nycu.edu.twspiedigitallibrary.orgacs.org

Table 1. Synthesis of this compound Derivatives via Slow Evaporation

Derivative Starting Materials Solvent(s) Catalyst Key Findings
Benzaldehyde thiosemicarbazone Benzaldehyde, Thiosemicarbazide Methanol Not specified Crystals grown by slow evaporation; suitable for optical applications. jetir.org
p-Hydroxy this compound (SPHB) p-Hydroxy benzaldehyde, Semicarbazide hydrochloride Ethanol, Water Sodium Acetate Good quality single crystals harvested in a fortnight at 35°C. akjournals.comacs.org
2-Hydroxy-3-methoxythis compound (HMBS) 2-Hydroxy-3-methoxybenzaldehyde, Semicarbazide hydrochloride DMF, Ethanol Sodium Acetate Good quality single crystals grown at room temperature. spiedigitallibrary.org
p-Dimethylamino this compound (SCPDB) p-Dimethylamino benzaldehyde, Semicarbazide hydrochloride Methanol Not specified Single crystals grown from a solution stirred at 35°C and kept at 40°C. researchgate.net
Semicarbazone of p-hydroxy acetophenone (SPHA) p-Hydroxy acetophenone, Semicarbazide hydrochloride Methanol Sodium Acetate Good quality single crystals successfully grown at room temperature. nycu.edu.tw
Thiosemicarbazone of m-Nitrobenzaldehyde m-Nitrobenzaldehyde, Thiosemicarbazide Methanol Not specified Crystals grown by slow evaporation at room temperature. nih.gov

Nucleation and Crystal Habit Control

Nucleation, the initial step in crystallization, and the subsequent crystal habit (external morphology) are critical parameters that are influenced by various physicochemical factors. alaquainc.com Controlling these phenomena is essential for tailoring the properties of crystalline materials. The process of crystallization involves two main stages: primary nucleation (the formation of new nuclei in a clear solution) and secondary nucleation (the formation of nuclei on the surface of existing crystals). alaquainc.com Both are driven by supersaturation, which is the state where the solute concentration exceeds its equilibrium solubility. mt.com

In the context of this compound synthesis, controlling the rate of solvent evaporation directly influences the level of supersaturation. mt.com A slow evaporation rate leads to a low level of supersaturation, where crystal growth is favored over nucleation, often resulting in larger, more well-defined crystals. mt.com Conversely, high supersaturation levels promote rapid nucleation, leading to a larger number of smaller crystals. mt.com Temperature is another key variable; for the semicarbazone of p-hydroxy benzaldehyde, spontaneous nucleation was observed after several hours when the solution was maintained at a constant temperature of 35°C. akjournals.com

Other factors that can be manipulated to control nucleation and crystal habit include the presence of impurities or additives, the pH of the solution, and the degree of agitation. nih.gov Heterogeneous nucleation, which occurs on foreign surfaces or impurities, can also be utilized to promote crystallization when spontaneous nucleation is problematic. nih.gov

Table 2. Factors Influencing Nucleation and Crystal Habit

Factor Influence Mechanism
Supersaturation Controls the balance between nucleation and growth rates. mt.com Higher supersaturation favors nucleation, leading to smaller crystals; lower supersaturation favors growth, leading to larger crystals. mt.com
Solvent Modifies crystal habit (shape). rsc.orgresearchgate.net Differential interaction of the solvent with various crystal faces alters their relative growth rates. Polar solvents may slow the growth of polar faces. rsc.orgresearchgate.net
Temperature Affects solubility and nucleation kinetics. nih.gov Constant temperature control helps maintain a steady supersaturation rate. Cooling can be used to induce supersaturation and nucleation. akjournals.commt.com
Additives/Impurities Can inhibit or promote growth on specific faces. Additives can adsorb onto specific crystal faces, blocking growth sites and altering the crystal habit.
Agitation Can induce secondary nucleation. alaquainc.com Stirring or mechanical shock can break off small pieces from existing crystals, which then act as new nuclei.
pH Can alter the surface charge of the crystal. nih.gov Changes in pH can affect the interaction between the solute molecules and the crystal surface, influencing growth rates.

Table 3. List of Compound Names

Compound Name Abbreviation
This compound BSC
Benzaldehyde thiosemicarbazone -
Dimethylformamide DMF
Ethanol -
Methanol -
m-Nitrobenzaldehyde -
p-Dimethylamino benzaldehyde -
p-Dimethylamino this compound SCPDB
p-Hydroxy acetophenone -
p-Hydroxy acetophenone semicarbazone SPHA
p-Hydroxy benzaldehyde -
p-Hydroxy this compound SPHB
Semicarbazide hydrochloride -
Sodium acetate -
Thiosemicarbazide -
2-Hydroxy-3-methoxybenzaldehyde -

Spectroscopic and Diffraction Based Structural Elucidation of Benzaldehyde Semicarbazone

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in benzaldehyde (B42025) semicarbazone. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

Key vibrational frequencies observed in the FT-IR spectrum of benzaldehyde semicarbazone include:

N-H Stretching: The N-H stretching vibrations of the primary amine (-NH2) and secondary amide (-NH-) groups typically appear in the region of 3200-3400 cm⁻¹. cdnsciencepub.com For instance, in a study, the N-H proton signal for semicarbazone ligands was observed in the range of δ 10.83-10.90 ppm. ijcrcps.com

C=O Stretching: The carbonyl (C=O) group of the semicarbazide (B1199961) moiety exhibits a strong absorption band. acs.org The frequency of this band can be influenced by the solid-state structure and hydrogen bonding. acs.org In some cases, abnormally high C=O frequencies around 1690 cm⁻¹ (in KBr) have been reported, which shift to the more typical range of amides (1640-1650 cm⁻¹) in a solvent like DMSO. acs.org

C=N Stretching: The imine (C=N) bond, formed between the benzaldehyde carbon and the nitrogen of the semicarbazide, shows a characteristic stretching vibration. This band is typically observed in the range of 1590-1620 cm⁻¹. niscpr.res.in For example, in a study on 2,3,4-trimethoxy this compound, this peak was found at 1593.2 cm⁻¹. semanticscholar.org

Aromatic C-H and C=C Stretching: The benzaldehyde portion of the molecule gives rise to aromatic C-H stretching vibrations, usually above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. cdnsciencepub.com

The precise positions of these bands can provide information about the molecular environment and intermolecular interactions, such as hydrogen bonding. acs.org

Interactive Table: Characteristic FT-IR Frequencies for this compound

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **Reference
Amine/AmideN-H Stretch3200-3400 cdnsciencepub.com
CarbonylC=O Stretch~1690 (solid), ~1640-1650 (in DMSO) acs.org
ImineC=N Stretch1590-1620 niscpr.res.insemanticscholar.org
Aromatic RingC-H Stretch>3000 cdnsciencepub.com
Aromatic RingC=C Stretch1450-1600 cdnsciencepub.com

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While this compound itself is not chiral, VCD can be a powerful tool for studying chiral derivatives or complexes of semicarbazones. The technique provides detailed stereochemical information, including the absolute configuration of chiral centers. For chiral semicarbazone derivatives, VCD spectra can distinguish between enantiomers, which are non-superimposable mirror images.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the different types of protons present in the this compound molecule and their immediate electronic environment.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as a multiplet in the aromatic region of the spectrum, generally between δ 7.2 and δ 8.3 ppm. ijcrcps.com The specific chemical shifts and splitting patterns of these protons can be influenced by the electronic effects of the semicarbazone substituent. uq.edu.au

Azomethine Proton (-CH=N-): The proton of the imine group is highly characteristic and appears as a singlet at a downfield chemical shift, typically in the range of δ 6.5 to δ 8.1 ppm. semanticscholar.org For instance, in 2,3,4-trimethoxy this compound, this proton signal was observed at δ 6.526 ppm. semanticscholar.org

Amide and Amine Protons (-NH- and -NH₂): The protons of the amide (-NH-) and amine (-NH₂) groups are exchangeable and often appear as broad singlets. The amide proton typically resonates further downfield (around δ 8.4-10.9 ppm) compared to the amine protons (around δ 6.9-8.6 ppm). ijcrcps.comsemanticscholar.org The chemical shifts of these protons can vary significantly due to solvent effects and hydrogen bonding. uq.edu.au In some cases, the two protons of the -NH₂ group may be indistinguishable and appear as a single broad singlet. uq.edu.au

Interactive Table: ¹H NMR Chemical Shifts for this compound

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Reference
Aromatic Protons7.2 - 8.3Multiplet ijcrcps.com
Azomethine Proton6.5 - 8.1Singlet semanticscholar.org
Amide Proton (-NH-)8.4 - 10.9Singlet (broad) ijcrcps.comsemanticscholar.org
Amine Protons (-NH₂)6.9 - 8.6Singlet (broad) ijcrcps.comuq.edu.au

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of this compound.

Carbonyl Carbon (C=O): The carbonyl carbon of the semicarbazide moiety is typically observed at a downfield chemical shift, often in the range of δ 154-206 ppm. ijcrcps.comsemanticscholar.org

Azomethine Carbon (C=N): The imine carbon atom also resonates at a downfield position, generally between δ 136 and δ 163 ppm. semanticscholar.orgarkat-usa.org

Aromatic Carbons: The carbon atoms of the benzene ring appear in the aromatic region of the spectrum, typically from δ 126 to δ 137 ppm. arkat-usa.orgdocbrown.info The carbon atom attached to the imine group (ipso-carbon) can be distinguished from the other aromatic carbons. docbrown.info

Interactive Table: ¹³C NMR Chemical Shifts for this compound

Carbon Type Typical Chemical Shift (δ, ppm) Reference
Carbonyl Carbon (C=O)154 - 206 ijcrcps.comsemanticscholar.org
Azomethine Carbon (C=N)136 - 163 semanticscholar.orgarkat-usa.org
Aromatic Carbons126 - 137 arkat-usa.orgdocbrown.info

Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the stereochemistry of molecules like this compound. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for determining the spatial proximity of protons.

For semicarbazones, which can exist as E and Z isomers with respect to the C=N double bond, the ¹H-¹H NOESY spectrum can confirm the predominant isomer in solution. A cross-peak between the azomethine proton (-CH=N-) and the amide proton (-NH-) indicates their close spatial relationship, which is characteristic of the E isomer. ekb.egcsic.esjst.go.jp This technique has been successfully used to confirm the E-stereochemistry of various this compound derivatives. ekb.egscinito.ai

Electronic Spectroscopy

Electronic spectroscopy is a pivotal technique for investigating the electronic structure and optical properties of molecules. By analyzing the absorption and emission of electromagnetic radiation in the ultraviolet and visible regions, valuable insights into electronic transitions and material transparency can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Transparency

Ultraviolet-Visible (UV-Vis) spectroscopy on this compound and its derivatives is primarily used to identify electronic transitions and determine the optical transparency window. The absorption of UV or visible light corresponds to the excitation of outer electrons, typically involving π→π* and n→π* transitions within the molecule's delocalized π-electron system. researchgate.netcore.ac.uk These transitions are characteristic of the chromophores present, namely the benzene ring and the semicarbazone moiety.

Studies on related substituted benzaldehyde semicarbazones provide insight into the typical spectral characteristics. For instance, the UV-Vis-NIR spectrum of p-dimethylamino this compound, recorded in methanol (B129727), shows a wide transparency window from 240 nm to 1100 nm, indicating no significant absorption in the visible region. researchgate.net Similarly, the semicarbazone of p-hydroxy benzaldehyde is reported to be transparent in the 245 nm to 1100 nm range. nycu.edu.tw For a 2,3,4-trimethoxy this compound cobalt(II) complex, absorption bands observed in the 200-700 nm range are assigned to these π→π* and/or n→π* transitions. researchgate.netsemanticscholar.org The position and intensity of these absorption bands are sensitive to the molecular structure and substitution on the benzene ring.

UV-Vis Absorption Data for this compound Derivatives

CompoundSolventTransparency Range (nm)Key TransitionsReference
p-Dimethylamino this compoundMethanol240–1100Not specified researchgate.net
p-Hydroxy this compoundNot specified245–1100Not specified nycu.edu.tw
2,3,4-Trimethoxy this compound Co(II) ComplexDMSOAbsorbs in 200-700 rangeπ→π* and n→π* researchgate.net

Photoluminescence Spectroscopy for Optical Characteristics

Photoluminescence spectroscopy is employed to investigate the emission properties of this compound after it absorbs photons. This technique provides information on the de-excitation pathways of excited electronic states and is crucial for characterizing materials for potential optical applications.

For this compound itself, photoluminescence experiments have been used to verify its optical characteristics. researchgate.net While detailed spectra for the parent compound are not extensively published in the provided context, studies on derivatives are illustrative. For example, 4-dipropylaminobenzaldehyde thiosemicarbazone and its zinc(II) and cadmium(II) complexes exhibit intense dual fluorescence when excited, emitting a blue color with distinct emission peaks. psu.edu The study of photoluminescence is essential for understanding the light-emitting capabilities and efficiency of these compounds. scispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, MS confirms the molecular formula by identifying the molecular ion peak (M+). geneseo.edu

A detailed mass spectrum of the related 2-carboxybenzaldehyde (B143210) semicarbazone shows a molecular ion peak at an m/z (mass-to-charge ratio) of 207, which corresponds to its molecular formula, C₉H₉N₃O₃. researchgate.net The spectrum also displays a series of fragment peaks at m/z 190, 164, 149, 122, 105, and 78. researchgate.net The analysis of these fragments provides valuable information about the compound's structural stability and the connectivity of its atoms. researchgate.net The fragmentation pattern is a unique fingerprint that helps to confirm the identity of the synthesized compound. geneseo.edu

Mass Spectrometry Fragmentation Data for 2-Carboxythis compound

m/z ValueInterpretationReference
207Molecular Ion Peak [M]+ researchgate.net
190Fragment researchgate.net
164Fragment researchgate.net
149Fragment researchgate.net
122Fragment researchgate.net
105Fragment researchgate.net
78Fragment researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Unit Cell Parameters

Single-crystal X-ray diffraction (SCXRD) analysis of this compound has provided a detailed picture of its molecular and crystal structure. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis yields precise unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. A notable structural feature revealed by SCXRD is that the C=O group is trans to the N-NH bond in the semicarbazone moiety, a conformation that influences the hydrogen-bonding pattern within the crystal. researchgate.net

Single-Crystal X-ray Diffraction Data for this compound

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)11.985 researchgate.net
b (Å)5.484 researchgate.net
c (Å)12.963 researchgate.net
β (°)102.27 researchgate.net
Volume (ų)829.5 researchgate.net
Z (molecules/unit cell)4 researchgate.net

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification and for confirming that a synthesized powder consists of the desired crystalline material. nycu.edu.tw While a detailed PXRD pattern for this compound is not provided in the search results, the technique is widely applied to its derivatives and related compounds to confirm crystallinity and identify diffraction peaks corresponding to various crystal planes. nycu.edu.twnycu.edu.tw For example, in the synthesis of nanomaterials using this compound as a precursor, PXRD is used to identify the crystal structure of the resulting product. scispace.com The technique is also robust enough that in some cases, such as with crotonaldehyde (B89634) semicarbazone, the entire crystal structure can be solved from high-quality powder diffraction data. nih.gov

Intermolecular Interaction Analysis

The stability and crystalline arrangement of this compound are significantly influenced by a network of non-covalent intermolecular interactions. A powerful tool to visualize and quantify these interactions is the Hirshfeld surface analysis.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a computational method that defines the space a molecule occupies in a crystal, allowing for the mapping and quantification of intermolecular contacts. mdpi.com This analysis utilizes the Hirshfeld surface, which is generated based on the electron distribution of the molecule. Key parameters derived from this analysis include the normalized contact distance (d_norm), the distance from the surface to the nearest nucleus inside the surface (d_i), and the distance from the surface to the nearest nucleus outside the surface (d_e). mdpi.comresearchgate.net

The d_norm is a normalized contact distance that highlights regions of significant intermolecular contacts. Red regions on the d_norm map indicate contacts shorter than the van der Waals radii, representing close interactions, while blue regions signify longer contacts, and white areas denote contacts around the van der Waals separation distance. mdpi.comacs.org

In a detailed study of this compound (BDSC), single crystals were grown using a slow evaporation technique. researchgate.net The subsequent Hirshfeld analysis revealed the nature and extent of intermolecular interactions governing the crystal packing. researchgate.net

The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the different intermolecular contacts. For this compound, the most significant contributions to the crystal packing are from H···H, H···C/C···H, and O···H/H···O interactions. researchgate.net

The percentage contributions of the most prominent intermolecular contacts for this compound are detailed in the table below.

Intermolecular ContactContribution (%)
H···H43.7
H···C14.0
O···H8.6
N···H5.0
Data sourced from a Hirshfeld analysis of this compound. researchgate.net

The high percentage of H···H contacts indicates that a large portion of the crystal packing is governed by van der Waals forces between hydrogen atoms on adjacent molecules. The H···C and O···H contacts are indicative of weak C-H···π and conventional hydrogen bonding interactions, respectively. researchgate.net The presence of N-H···O hydrogen bonds further stabilizes the crystal structure. The combination of these interactions creates a robust three-dimensional network. researchgate.netiucr.org

Computational and Theoretical Investigations of Benzaldehyde Semicarbazone

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable in understanding the intricacies of molecular systems like benzaldehyde (B42025) semicarbazone. These methods are used to predict molecular geometry, electronic properties, and spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size like benzaldehyde semicarbazone. researchgate.net DFT calculations, particularly using the B3LYP hybrid functional, have been effectively employed to investigate the geometry, vibrational spectra, and molecular orbitals of organic compounds. nih.govresearchgate.net

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound reveals the energetically preferred spatial arrangements of its atoms. DFT calculations have been utilized to explore the potential energy surface (PES) of semicarbazones, identifying stable conformers and the energy barriers separating them. arkat-usa.orgacs.org

Studies on related semicarbazone systems have shown that they can exist in different isomeric forms, such as E and Z isomers, and various conformers arising from rotation around single bonds. arkat-usa.orgresearchgate.net For instance, computational studies on phenylisoxazole semicarbazone derivatives using the B3LYP/6-311G++(d,p) level of theory identified the cisE geometrical configuration as the most stable conformer in both gas and liquid phases. csic.es The energy difference between conformers is a critical factor; small energy differences can lead to the co-existence of multiple conformers, as observed in some thiosemicarbazone derivatives. researchgate.net The stability of different conformers is influenced by noncovalent interactions, such as intramolecular hydrogen bonding. researchgate.net

Table 1: Calculated Relative Energies for Semicarbazone Isomers This table is illustrative, based on typical findings in the literature for related compounds, as specific data for this compound was not detailed in the provided search snippets.

Isomer/Conformer Method Basis Set Relative Energy (kcal/mol)
cisE DFT (B3LYP) 6-311G++(d,p) 0.00
E'E DFT (B3LYP) 6-311G++(d,p) > 0

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. doi.org

For this compound (BDSC), FMO analysis has been performed using DFT at the B3LYP/6-31+G(d,p) level. researchgate.net The HOMO is primarily located over the semicarbazide (B1199961) moiety, while the LUMO is distributed across the benzylidene part of the molecule. This distribution suggests that the semicarbazide group is the primary site for electrophilic attack, whereas the benzylidene ring is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions occurring within the molecule. researchgate.net

Table 2: Calculated Molecular Orbital Parameters for this compound (BDSC)

Parameter Energy (eV)
E(HOMO) -8.99
E(LUMO) -4.68
Energy Gap (ΔE) 4.31

Source: Based on data from DFT calculations on BDSC. researchgate.net

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. csic.esdoi.org

Besides DFT, other computational methods like ab initio and semi-empirical calculations are also employed to study molecular properties. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are based on first principles without empirical parameters but are computationally more demanding. researchgate.net Semi-empirical methods, like AM1 and PM3, are faster as they use parameters derived from experimental data, though they are generally less accurate than ab initio or DFT methods. acs.orgresearchgate.net

These methods have been used to examine the molecular structure and properties of related thiosemicarbazones. researchgate.net For example, a comparative study on 4-(benzyloxy)benzaldehyde (B125253) thiosemicarbazone utilized semi-empirical (AM1, PM3), ab initio (HF, MP2), and DFT methods to investigate its properties. researchgate.net While semi-empirical methods can provide a quick assessment, DFT and ab initio methods are generally preferred for more accurate predictions of geometric parameters and electronic properties. acs.org

Density Functional Theory (DFT) Studies on Electronic Structure

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing detailed information about transition states and intermediates that are often transient and difficult to observe experimentally.

The synthesis of semicarbazones typically involves a condensation reaction between an aldehyde (or ketone) and semicarbazide. scispace.com DFT calculations have been used to model the mechanism of this reaction, providing insights into the thermodynamics and kinetics of the process. scispace.comresearchgate.net

Studies on the formation of various semicarbazones have shown that the reaction generally proceeds through a two-step mechanism. scispace.comresearchgate.net The first step is a bimolecular addition of the semicarbazide to the carbonyl group of the aldehyde, forming a tetrahedral intermediate (carbinolamine). researchgate.net This is followed by a unimolecular dehydration step to yield the final semicarbazone product. researchgate.net

Computational analysis of the reaction between benzaldehyde and semicarbazide reveals the energy profile of the reaction, including the activation energies for each step. researchgate.net The first step, the nucleophilic addition, is often the rate-determining step, characterized by a significant energy barrier. scispace.com The calculations also provide thermodynamic data, such as the Gibbs free energy of activation, which indicates the spontaneity of each reaction step. scispace.comresearchgate.net For instance, the initial addition step often has a positive Gibbs free energy of activation, suggesting that energy input is required to initiate the reaction. scispace.com

Table 3: Theoretical Thermodynamic Data for Semicarbazone Formation (Illustrative) Based on the reaction of m-nitrobenzaldehyde and semicarbazide, as a representative example. scispace.comresearchgate.net

Reaction Step ΔH (kJ/mol) ΔS (J/mol·K) ΔG (kJ/mol)
Reactants → Transition State 1 +54.76 -225.75 High positive value
Reactants → Intermediate -12.55 -234.53 Positive value
Intermediate → Transition State 2 +2.28 +6.66 Low positive value

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are crucial in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for understanding the molecular properties that influence their potency. tandfonline.com For semicarbazone derivatives, QSAR studies have been instrumental in identifying key structural features required for various biological activities, such as anticonvulsant and antiparasitic effects. tandfonline.comtandfonline.comnih.gov

QSAR methodologies can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR methods correlate biological activity with molecular descriptors derived from the 2D representation of the molecule. tandfonline.comnih.gov These descriptors can include physicochemical properties (like lipophilicity), electronic descriptors, and topological indices that quantify aspects of molecular size and branching. nih.gov Classical 2D-QSAR studies have been successfully applied to series of thiosemicarbazone and semicarbazone derivatives to develop predictive models for their inhibitory activity against targets like cruzain, a cysteine protease from Trypanosoma cruzi. tandfonline.comtandfonline.comnih.gov

3D-QSAR methods go a step further by considering the three-dimensional structure of the molecules. nih.gov These techniques require the alignment of the series of compounds according to a common scaffold or pharmacophore. mdpi.com The aligned molecules are then placed in a 3D grid, and the steric and electrostatic interaction fields are calculated at each grid point. researchgate.net These field values are then used as variables to build a regression model against biological activity. conicet.gov.ar The resulting models provide 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. uchile.cl It quantitatively relates the biological activity of a set of molecules to their steric and electrostatic properties. nih.gov In a CoMFA study, the aligned molecules are placed within a 3D grid, and the interaction energies with a probe atom (typically a sp³ carbon atom with a +1 charge) are calculated at each grid point to generate steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields. mdpi.com These field values are then used as independent variables in a partial least squares (PLS) regression analysis to build the QSAR model. nih.govnih.gov

Statistically significant CoMFA models have been developed for various semicarbazone and thiosemicarbazone derivatives. nih.gov For instance, a study on benzaldehyde thiosemicarbazone and its derivatives as phenoloxidase inhibitors yielded a robust CoMFA model with high predictive power (q²=0.926, r²=0.986). nih.gov Such models provide valuable insights for designing new analogs with improved potency. nih.gov

Table 2: Representative CoMFA Model Statistics for Semicarbazone/Thiosemicarbazone Derivatives

Target/ActivityCompound Seriesq² (Cross-validated r²)r² (Non-cross-validated r²)Reference
Cruzain InhibitionThio/Semicarbazones0.780.96 nih.gov
Phenoloxidase InhibitionBenzaldehyde Thiosemicarbazones0.9260.986 nih.gov
α1A-Adrenergic Receptor AntagonismVarious Antagonists0.840- mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that is often used in conjunction with CoMFA. ajchem-b.com CoMSIA also uses a 3D grid but calculates molecular similarity indices based on the assumption that a molecule's activity is related to its similarity to other molecules in the set. nih.gov A key advantage of CoMSIA is that it evaluates five different property fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. researchgate.net It uses a Gaussian function to describe the distance dependence of the fields, which avoids some of the singularities and arbitrary cutoffs present in CoMFA, often leading to contour maps that are easier to interpret. nih.gov

Like CoMFA, CoMSIA has been successfully applied to semicarbazone derivatives. In the study of cruzain inhibitors, a statistically significant CoMSIA model (r²=0.91 and q²=0.73) was generated, providing complementary information to the CoMFA model. nih.gov Similarly, for phenoloxidase inhibitors, the CoMSIA model (q²=0.933, r²=0.984) was robust and predictive. nih.gov The contour maps from these analyses provide crucial insights into the structural requirements for molecular recognition and can guide the design of new, more potent inhibitors. nih.gov

Table 3: Representative CoMSIA Model Statistics for Semicarbazone/Thiosemicarbazone Derivatives

Target/ActivityCompound Seriesq² (Cross-validated r²)r² (Non-cross-validated r²)Reference
Cruzain InhibitionThio/Semicarbazones0.730.91 nih.gov
Phenoloxidase InhibitionBenzaldehyde Thiosemicarbazones0.9330.984 nih.gov
α1A-Adrenergic Receptor AntagonismVarious Antagonists0.840- mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), such as an enzyme or protein. nih.gov Docking predicts the preferred orientation and conformation of the ligand when bound to the receptor's active site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.govmanipal.edu

Molecular docking studies are frequently used to elucidate the binding modes of semicarbazone derivatives to their biological targets and to predict their binding affinity. researchtrend.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's biological activity. semanticscholar.org

For example, a docking study of 2,5-dimethylbenzaldehyde (B165460) semicarbazone with the breast cancer-associated protein 1AQU revealed a strong binding energy of -8.3 kcal/mol. asianpubs.org In another study on pyrimidine-based semicarbazones with anticonvulsant activity, molecular docking analysis showed important hydrogen bond interactions with amino acid residues such as ARG192, GLU270, and THR353 of the receptor. nih.govresearchgate.net

Molecular dynamics simulations complement docking studies by assessing the stability of the predicted binding pose. nih.gov By simulating the movement of atoms over time, MD can confirm whether the ligand remains stably bound in the active site and can reveal changes in the protein and ligand conformations upon binding. nih.govnih.gov A study on a semicarbazone derivative of curcumin (B1669340) targeting the Abl-kinase protein used MD simulations to demonstrate the improved stability of the derivative compared to the parent compound within the protein's binding pocket. nih.govmanipal.edu The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics from MD simulations used to evaluate the stability of the complex. nih.govresearchgate.net

Table 4: Examples of Ligand-Receptor Interactions and Binding Predictions for Semicarbazone Derivatives

Semicarbazone DerivativeTarget ProteinPredicted Binding Energy/ScoreKey Interacting ResiduesReference
2,5-Dimethylthis compoundBreast Cancer Protein (1AQU)-8.3 kcal/molNot specified asianpubs.org
Pyrimidine Based SemicarbazonesNot specified (Anticonvulsant target)Not specifiedARG192, GLU270, THR353 (H-bonds) nih.gov
Curcumin SemicarbazideAbl-Kinase-12.064 (XP Docking Score)MET (among others) nih.gov
Pyrazole-phenyl Semicarbazonesα-glucosidaseNot specifiedNot specified (Competitive inhibition) nih.gov
5-nitrothiazole derived semicarbazonesMAO-BNot specifiedStable hydrogen bonding and hydrophobic interactions semanticscholar.org

Conformational Dynamics in Biological Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, computational studies, particularly molecular dynamics (MD) simulations, provide critical insights into its dynamic behavior within biological environments such as protein binding sites and lipid membranes. These investigations reveal how the molecule adapts its shape to interact with biological targets, a key determinant of its therapeutic and toxicological profiles.

Molecular dynamics simulations offer a more detailed picture by simulating the movement of the molecule and its biological partner over time. While specific and extensive MD studies focused solely on this compound are not abundant in the public literature, research on closely related semicarbazone derivatives provides a strong basis for understanding its likely conformational dynamics. These studies consistently show that the semicarbazone moiety can exist in different isomeric and conformational states, with the E isomer being predominant. csic.es

Computational analyses of semicarbazone derivatives have identified stable tautomeric forms (keto and enol) and conformational isomers (cis/trans) with respect to the amide and hydrazone groups. csic.esulima.edu.pe The most stable conformer for many semicarbazone derivatives, in both gaseous and solution phases, is reported to be the cisE geometrical configuration. csic.esulima.edu.pe This intrinsic preference for a particular conformation is a starting point for understanding how the molecule will behave when it encounters a biological system.

When a semicarbazone derivative binds to a protein, such as acetylcholinesterase or Abl-kinase, MD simulations have shown that the ligand can undergo conformational adjustments to fit within the binding pocket. researchgate.netnih.gov These simulations can reveal the stability of the ligand-protein complex and the key interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the bound conformation. nih.gov For example, molecular dynamics studies on a curcumin semicarbazone derivative targeting the Abl-kinase showed that the derivative maintained stable interactions within the protein's active site over a 50-nanosecond simulation. nih.gov

The interaction with biological membranes is another critical aspect of a drug's action. MD simulations can model the permeation of small molecules through lipid bilayers, providing insights into their bioavailability and potential for accumulation in cell membranes. mdpi.com The orientation and conformational changes of a molecule as it partitions from an aqueous environment into the hydrophobic core of a membrane can be tracked. For instance, studies have shown that molecules can adopt specific orientations, either parallel or perpendicular to the membrane normal, depending on their chemical properties and the composition of the lipid bilayer. mdpi.com

ParameterDescriptionFindingSource(s)
Stable Isomer The most stable geometric isomer of the semicarbazone group.The E isomeric form is generally the most stable. csic.es
Predominant Conformer The most stable rotational isomer in gas and solution phases.The cisE geometrical configuration is often the most stable. csic.esulima.edu.pe
Tautomeric Forms The existence of different structural isomers that are in dynamic equilibrium.Semicarbazones can exist in both keto and enol tautomeric forms. csic.esulima.edu.pe
Binding-Induced Changes Conformational adjustments upon interaction with a biological target.Molecular docking and dynamics studies on related compounds show conformational adaptation within protein active sites. researchgate.netnih.gov
Membrane Interaction Behavior of the molecule when interacting with a lipid bilayer.Simulations on similar small molecules indicate specific orientations and potential for membrane permeation. mdpi.com

Coordination Chemistry of Benzaldehyde Semicarbazone

Benzaldehyde (B42025) Semicarbazone as a Chelating Ligand

Benzaldehyde semicarbazone is a derivative of benzaldehyde and semicarbazide (B1199961), and it functions as a bidentate ligand with nitrogen and oxygen donor sites. wisdomlib.org This characteristic is fundamental to its ability to form stable metal complexes and is crucial in the synthesis of mixed ligand complexes. wisdomlib.org Semicarbazones, in general, are a class of compounds known for their diverse coordination behavior, acting as unidentate, bidentate, or multidentate chelating agents, which depends on the structure of the parent aldehyde or ketone. mdpi.com The biological properties of semicarbazones are often linked to their coordination with metal ions. ajmhr.com The chelation process can modify the lipophilicity of the ligand, which in turn affects its entry into cells. ajmhr.com

Bidentate Coordination Modes (N,O-Donor)

The most common coordination mode for this compound is as a bidentate ligand, where it coordinates to a metal center through the carbonyl oxygen and the azomethine nitrogen atom. ijcmas.comnih.gov This N,O-donation forms a stable five-membered chelate ring. acs.orgnih.gov In many of its complexes, this compound acts as a neutral bidentate ligand. nih.gov However, it can also exist in a keto-enol tautomeric equilibrium in solution. pnrjournal.com The enol form can be deprotonated, allowing the ligand to coordinate as a monoanionic bidentate ligand. pnrjournal.com

Research has shown that in certain ruthenium complexes, this compound coordinates as a bidentate N,O-donor, resulting in the formation of either a five-membered or an unusual four-membered chelate ring. nih.govacs.org The formation of these different chelate rings is influenced by the reaction conditions. nih.gov For instance, the reaction of this compound with [Ru(PPh₃)₂(CO)₂Cl₂] at ambient temperature yields a complex with a five-membered chelate ring, while the same reaction in refluxing ethanol (B145695) leads to a four-membered chelate ring. acs.orgnih.gov

Multidentate Coordination Possibilities (e.g., C,N,O-Tricoordination)

Beyond its typical bidentate nature, this compound can exhibit more complex coordination behaviors. ajmhr.comcore.ac.uk Under specific conditions, it can act as a tridentate ligand. acs.org One notable example is the C,N,O-tricoordination mode observed in a ruthenium complex. nih.govacs.org In this instance, the ligand coordinates to the ruthenium center through an ortho-carbon of the phenyl ring, the azomethine nitrogen, and the carbonyl oxygen, forming two five-membered chelate rings. acs.org This metallation of the phenyl ring demonstrates the versatility of this compound's coordinating ability. acs.org The coordination mode of benzaldehyde semicarbazones has been found to be sensitive to factors such as the substituents on the ligand, the nature of the metal precursor, and the experimental conditions. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating. ijcmas.compsu.eduorientjchem.org The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals (e.g., Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Ru(II), Os(II))

This compound forms complexes with a wide range of transition metals. For example, complexes of Cr(III), Mn(II), Co(II), Ni(II), and Cu(II) have been synthesized and characterized. nih.govpsu.edu In a study involving benzaldehyde-N(4)-phenylsemicarbazone, it was found that the Cr(III), Mn(II), Co(II), and Cu(II) complexes were paramagnetic, while the Ni(II) complex was diamagnetic. nih.gov

The coordination chemistry with ruthenium has been particularly well-explored, revealing different coordination modes. acs.orgnih.govacs.org Depending on the ruthenium starting material and reaction conditions, this compound can coordinate as a bidentate N,O-donor or a tridentate C,N,O-donor. acs.org For instance, reaction with [Ru(PPh₃)₃Cl₂] can lead to a tridentate complex, while reaction with [Ru(PPh₃)₂(CO)₂Cl₂] results in bidentate coordination. acs.org The synthesis of osmium complexes with related thiosemicarbazone ligands has also been reported, highlighting the broader interest in Group 8 metal complexes. acs.org

The synthesis of copper(II) complexes with derivatives of this compound, such as m-hydroxy and p-hydroxy this compound, has also been documented. orientjchem.org These complexes were proposed to have an octahedral structure based on magnetic moment measurements. orientjchem.org

Mixed Ligand Complexes Involving this compound

This compound is also utilized in the synthesis of mixed ligand complexes, where it is coordinated to a metal center along with another ligand. wisdomlib.orgpsu.edu This approach allows for the fine-tuning of the properties of the resulting complexes.

A study reported the synthesis of mixed ligand complexes of the type [ML¹L²]Cl₂, where M = Cr(III), Mn(II), Co(II), Ni(II), and Cu(II), L¹ is pyruvic acid semicarbazone, and L² is this compound. psu.edu In these complexes, both ligands coordinate to the metal ion through their oxygen and nitrogen atoms. psu.edu

Another example involves mixed-ligand palladium complexes where benzaldehyde thiosemicarbazone is coordinated alongside N,O-donor ancillary ligands like 1-nitroso-2-naphtholate or quinolin-8-olate. researchgate.net

Structural Diversity of Metal Complexes

The coordination of this compound to different metal centers, often in combination with other ligands, leads to a wide array of structural possibilities. The geometry of the resulting complexes can vary significantly.

For instance, Co(II) complexes with trimethoxy this compound have been assigned tetrahedral geometries. semanticscholar.org In contrast, Cu(II) complexes of m- and p-hydroxy this compound were proposed to have octahedral structures. orientjchem.org The study of mixed ligand complexes of Cr(III), Mn(II), Co(II), Ni(II), and Cu(II) with pyruvic acid semicarbazone and this compound also suggested various geometries for the resulting complexes. psu.edu

The structural diversity is further exemplified by the different chelate rings that can be formed. As mentioned earlier, ruthenium complexes can feature either five-membered or four-membered chelate rings depending on the synthetic route. acs.orgnih.gov Furthermore, the ability of this compound to adopt a tridentate coordination mode adds another layer of structural complexity. acs.org The structural analysis of these complexes is often accomplished through techniques such as X-ray crystallography, which provides precise information on bond lengths and angles. acs.orgacs.org

The table below summarizes the coordination modes and geometries of some this compound complexes.

Metal IonOther LigandsCoordination Mode of this compoundGeometry
Ru(II)PPh₃, ClTridentate (C,N,O)Distorted Octahedral
Ru(II)PPh₃, CO, ClBidentate (N,O)Distorted Octahedral
Cr(III)Pyruvic acid semicarbazoneBidentate (N,O)Not specified
Mn(II)Pyruvic acid semicarbazoneBidentate (N,O)Not specified
Co(II)Pyruvic acid semicarbazoneBidentate (N,O)Not specified
Ni(II)Pyruvic acid semicarbazoneBidentate (N,O)Not specified
Cu(II)Pyruvic acid semicarbazoneBidentate (N,O)Not specified
Co(II)2,3,4-trimethoxythis compoundBidentate (N,O)Tetrahedral
Cu(II)m-hydroxythis compoundBidentate (N,O)Octahedral

Crystal Structure Analysis of Metal-Semicarbazone Adducts

The coordination behavior of this compound is remarkably flexible. In ruthenium complexes, it can coordinate in multiple ways depending on the reaction conditions. For example, in trans-[Ru(PPh₃)₂(L-NO₂)Cl], the ligand (p-nitrothis compound) acts as a tridentate C,N,O-donor. nih.govacs.org In contrast, in the complex 5-[Ru(PPh₃)₂(L-NO₂)(CO)Cl], the same ligand coordinates as a bidentate N,O-donor, forming a five-membered chelate ring. nih.gov A less common four-membered chelate ring is formed in 4-[Ru(PPh₃)₂(L-NO₂)(CO)Cl], where the ligand is also a bidentate N,O-donor. nih.gov

In palladium(II) complexes with related thiosemicarbazone ligands, the coordination can also vary. In [Pd(NS–R)₂] type complexes, the thiosemicarbazone ligands act as monoanionic bidentate N,S-donors, creating five-membered chelate rings. researchgate.net However, in [Pd(CNS–R)(PPh₃)] complexes, they behave as dianionic tridentate C,N,S-donors, forming two adjacent five-membered rings. researchgate.net The crystal structure of uncomplexed this compound shows a planar C=N-NH-CO-NH₂ backbone with the oxygen atom trans to the azomethine nitrogen atom. pnrjournal.comresearchgate.net

Below is a table summarizing crystallographic data for a representative ruthenium complex.

Parametertrans-[Ru(PPh₃)₂(L-NO₂)Cl] nih.gov
Crystal System Triclinic
Space Group P-1
a (Å) 12.480(2)
b (Å) 13.090(3)
c (Å) 14.147(3)
α (°) 79.792(3)
β (°) 68.027(3)
γ (°) 64.447(3)
V (ų) 1933.3(6)
Z 1
Coordination Tridentate (C,N,O)

Electrochemical and Redox Properties of Metal Complexes

The electrochemical behavior of metal complexes with this compound is crucial for understanding their electron transfer capabilities and potential applications in catalysis and materials science. Cyclic voltammetry is the primary technique used to investigate these properties.

Ruthenium complexes of this compound exhibit interesting redox properties. nih.gov Complexes of the type 5-[Ru(PPh₃)₂(L-R)(CO)Cl] and 4-[Ru(PPh₃)₂(L-R)(CO)Cl] display a Ru(II)-Ru(III) oxidation potential between +0.66 V and +1.07 V versus a standard calomel (B162337) electrode (SCE). nih.gov This oxidation potential shows a linear correlation with the Hammett constant of the substituent 'R' on the phenyl ring, indicating that the electronic properties of the ligand directly influence the redox potential of the metal center. nih.gov

Similarly, ruthenium(II) complexes with related thiosemicarbazone ligands show a reversible one-electron metal-centered oxidation (Ru(II)/Ru(III)) in the range of +0.18 V to +0.58 V vs SCE. researchgate.net These complexes also exhibit ligand-based reductions. researchgate.net A Co(II) complex with 2,3,4-trimethoxy this compound has also been studied by cyclic voltammetry to investigate its electrochemical properties. researchgate.net

The table below summarizes the redox potentials for a series of ruthenium(II) complexes with substituted benzaldehyde semicarbazones.

Complex (5-[Ru(PPh₃)₂(L-R)(CO)Cl])E½ (RuII/RuIII) (V vs SCE) nih.gov
R = OMe 0.66
R = Me 0.72
R = H 0.76
R = Cl 0.81
R = NO₂ 1.07

Spectroscopic Signatures of Complexation (IR, UV-Vis, NMR, Magnetic Studies)

Spectroscopic techniques are indispensable for characterizing this compound complexes, providing detailed information on the ligand's binding mode and the electronic and geometric structure of the complex.

Infrared (IR) Spectroscopy: Upon complexation, significant shifts are observed in the IR spectra. The disappearance of the ν(N-H) band of the ligand indicates its deprotonation upon coordination to the metal ion. ijcrcps.com The ν(C=N) (azomethine) and ν(C=O) (carbonyl) stretching frequencies also shift, confirming the involvement of the azomethine nitrogen and carbonyl oxygen atoms in coordination. ijcrcps.com For example, in arsenic(III) complexes, the C=N signal shifts from δ 153.40 ppm in the free ligand to δ 150.3-152.0 ppm in the complex, while the C-O signal shifts from δ 159.68 ppm to δ 154.2-156.5 ppm, confirming N and O chelation. ijcrcps.com The symmetric and asymmetric stretching modes of the terminal -NH₂ group typically remain unchanged, indicating it does not participate in coordination. ijcrcps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of these complexes in solution. A key indicator of complexation is the disappearance of the signal for the acidic =N-NH proton in the ¹H NMR spectrum, which confirms deprotonation and coordination. ijcrcps.comuchile.cl The signal for the azomethine proton (HC=N) typically shifts downfield upon coordination to the metal center. uchile.cl

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes often show intense absorption bands in the visible region. nih.gov These are frequently assigned to metal-to-ligand charge-transfer (MLCT) transitions, which are characteristic of complexes with π-accepting ligands. The position and intensity of these bands provide information about the electronic structure of the complex.

Magnetic Studies: Magnetic susceptibility measurements help determine the spin state and geometry of the metal center. For example, ruthenium(II) complexes of this compound are typically diamagnetic, corresponding to a low-spin d⁶ configuration (S=0) in an octahedral geometry. nih.gov

Chemical Transformations Mediated by Metal Ions (e.g., Osmium-Mediated Reactions)

Metal ions can not only coordinate to this compound but also mediate its chemical transformation into new ligand structures. These transformations often occur under specific reaction conditions and can lead to novel complexes with unique coordination modes.

A notable example is the unprecedented chemical transformation of this compound mediated by osmium. acs.orgfigshare.com In this reaction, the semicarbazone ligand is altered, and the resulting transformed ligand binds to the osmium center as a bidentate N,O-donor, forming a five-membered chelate ring. figshare.com This results in complexes of the type [Os(PPh₃)₂(CO)(H)(L-OR')], where L-OR' represents the transformed semicarbazone ligand. figshare.com

Similar transformations have been observed with other platinum group metals. For instance, p-nitrothis compound undergoes an unusual chemical change when reacted with Wilkinson's catalyst, [Rh(PPh₃)₃Cl], in the presence of amines. ntu.edu.tw This transformation involves the cleavage of the C-NH₂ bond and the formation of a new C-NR₂ bond, with the NR₂ group being supplied by the amine. The newly formed ligand then binds to rhodium as a dianionic C,N,O-donor. ntu.edu.tw These reactions highlight the ability of metal centers to activate and modify the semicarbazone framework, opening pathways to new types of ligands and complexes.

Biological Activities and Mechanistic Studies of Benzaldehyde Semicarbazone and Its Derivatives

Anticonvulsant Activity

Semicarbazones represent a class of compounds that have been widely investigated for their anticonvulsant properties. The structural features of these molecules, particularly the presence of an aryl binding site, a hydrogen bonding domain, and an electron donor group, are considered crucial for their activity. While the exact mechanism for all derivatives is not uniform, several studies have pointed towards interactions with key neurological pathways.

Modulation of Chloride Channels and GABAergic Systems

The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target for many anticonvulsant drugs. Modulation of GABAergic transmission, particularly through the GABAA receptor-chloride ion channel complex, can lead to neuronal hyperpolarization and a reduction in neuronal excitability, thus suppressing seizure activity.

Some aryl semicarbazone derivatives have been shown to influence the GABAergic system. For instance, certain compounds have been found to increase the levels of GABA in the brain. arabjchem.org One proposed mechanism for this is the inhibition of GABA-transaminase (GABA-T), the enzyme responsible for the breakdown of GABA. By inhibiting GABA-T, these semicarbazone derivatives can lead to an accumulation of GABA in the synaptic cleft, thereby enhancing GABAergic inhibition.

However, the role of direct GABAA receptor modulation by benzaldehyde (B42025) semicarbazones is not definitively established and appears to be derivative-specific. Research on 4-bromobenzaldehyde (B125591) semicarbazone, a prototype of a class of aryl semicarbazones, suggested that its principal anticonvulsant action is likely not mediated through direct interaction with the GABAA receptor complex. nih.gov This indicates that while some semicarbazones may exert their effects through the GABAergic system, other mechanisms may be at play for compounds like benzaldehyde semicarbazone. Further investigation into the direct interaction of this compound with chloride channels and GABAA receptors is necessary to fully elucidate its role in anticonvulsant activity.

Inhibition of Pyrazole (B372694) Ring Formation

The role of pyrazole derivatives as anticonvulsant agents has been a subject of interest in medicinal chemistry. nih.govresearchgate.net Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structural similarities between certain anticonvulsant drugs and pyrazole moieties have led to the exploration of pyrazole derivatives as potential antiepileptic agents. nih.govnih.gov

While the direct inhibition of pyrazole ring formation as a primary anticonvulsant mechanism for this compound is not a widely documented pathway, the chemical structure of semicarbazones, which are derivatives of imines formed from aldehydes or ketones, offers a versatile scaffold for the synthesis of various heterocyclic compounds, including pyrazolines from chalcones. researchgate.net The anticonvulsant activity of these resulting pyrazoline compounds has been investigated. Therefore, it is conceivable that under certain physiological conditions or through metabolic processes, this compound or its derivatives could potentially interact with pathways involving pyrazole or pyrazoline structures, or that synthetic strategies targeting anticonvulsant pyrazoles could originate from semicarbazone precursors. However, direct evidence specifically linking the anticonvulsant activity of this compound to the inhibition of pyrazole ring formation is currently lacking in the scientific literature.

Antimicrobial Efficacy

This compound and its derivatives have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. The antimicrobial potential of these compounds is often attributed to the azomethine group (-N=CH-), which is believed to interfere with microbial cell metabolism.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Studies have shown that this compound and its substituted derivatives possess inhibitory activity against various Gram-positive and Gram-negative bacterial strains. The mechanism of action is thought to involve the inhibition of essential enzymes or disruption of the bacterial cell membrane.

For instance, 3-nitrobenzaldehyde (B41214) semicarbazone and its metal complexes have shown vital effects against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). medcraveonline.commedcraveonline.com The antibacterial activity of these compounds is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Below is a table summarizing the antibacterial activity of some this compound derivatives against representative Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
Hydroxy Semicarbazone Derivative 2E. coli- researchgate.netnih.gov
Hydroxy Semicarbazone Derivative 2P. aeruginosa- researchgate.netnih.gov
Hydroxy Semicarbazone Derivative 2K. pneumonia- researchgate.netnih.gov
Hydroxy Semicarbazone Derivative 6E. coli- researchgate.netnih.gov
Hydroxy Semicarbazone Derivative 6P. aeruginosa- researchgate.netnih.gov
4,4'-dihydroxybenzophenone 2,4-dinitrophenylhydrazone (Compound 7)E. coli31.25 researchgate.netnih.gov
4,4'-dihydroxybenzophenone 2,4-dinitrophenylhydrazone (Compound 7)P. aeruginosa62.5 researchgate.netnih.gov
BenzaldehydeS. aureus≥1024 nih.gov
BenzaldehydeB. anthracis850 nih.gov
BenzaldehydeP. conspicua1060 nih.gov
BenzaldehydeC. youngae1060 nih.gov

Note: MIC values can vary depending on the specific derivative and the bacterial strain tested.

Antifungal Activity

In addition to their antibacterial properties, this compound and its derivatives have exhibited promising antifungal activity against various fungal pathogens. The mechanism of antifungal action is believed to be similar to their antibacterial mechanism, involving the disruption of fungal cell integrity and metabolic pathways.

Several benzaldehyde derivatives have been identified as having potent antifungal activity. nih.gov The antifungal efficacy is often assessed by determining the MIC, which represents the lowest concentration of the compound that inhibits fungal growth.

The following table presents a summary of the antifungal activity of some benzaldehyde derivatives.

CompoundFungal StrainMIC (mM)Reference
CinnamaldehydeVarious filamentous fungi0.5 < MIC ≤ 1.0 nih.gov
2-hydroxy-3-methoxybenzaldehyde (o-vanillin)Various filamentous fungi0.5 < MIC ≤ 1.0 nih.gov
2-hydroxy-5-methoxybenzaldehydeVarious filamentous fungi0.5 < MIC ≤ 1.0 nih.gov
2,5-dimethoxybenzaldehydeVarious filamentous fungi1.0 < MIC ≤ 2.0 nih.gov
3,5-dimethoxybenzaldehydeVarious filamentous fungi1.0 < MIC ≤ 2.0 nih.gov
2-methoxybenzaldehyde (o-anisaldehyde)Various filamentous fungi2.0 < MIC ≤ 3.0 nih.gov
2,3-dimethoxybenzaldehydeVarious filamentous fungi2.0 < MIC ≤ 3.0 nih.gov

Note: The antifungal activity can be influenced by the specific chemical structure of the benzaldehyde derivative and the target fungal species.

Anticancer and Cytotoxic Properties

The potential of semicarbazone derivatives as anticancer agents has been an active area of research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting their potential in cancer chemotherapy. The mechanism of their anticancer activity is multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with cellular signaling pathways.

Studies on benzaldehyde have demonstrated its ability to induce cytotoxicity and apoptosis in human lymphocytes. nih.gov At concentrations of 10, 25, and 50 μg/mL, benzaldehyde was found to significantly increase cytotoxicity and decrease cell numbers. nih.gov Furthermore, it was shown to cause DNA damage, a key event in the induction of apoptosis. nih.gov Another study showed that a benzaldehyde formulation could decrease the viability of lung and prostate cancer cell lines, with the effect being primarily cytotoxic at higher concentrations.

Derivatives of semicarbazones have also been investigated for their anticancer potential. For example, novel semicarbazone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some exhibiting IC₅₀ values comparable to standard anticancer drugs. researchtrend.net While direct and extensive studies on the anticancer properties of this compound are still emerging, the cytotoxic effects of benzaldehyde and the anticancer potential of other semicarbazone derivatives provide a strong rationale for further investigation into this specific compound.

Compound/DerivativeCell LineEffectReference
BenzaldehydeHuman lymphocytesIncreased cytotoxicity, decreased cell number, DNA damage nih.gov
Benzaldehyde formulationLung and prostate cancer cellsDecreased cell viability (cytotoxic effect)
Novel Semicarbazone DerivativesVarious cancer cell linesSignificant cytotoxicity researchtrend.net

Activity Against Specific Cancer Cell Lines (e.g., EAC Cells)

Derivatives of semicarbazones have demonstrated significant antineoplastic activity against Ehrlich Ascites Carcinoma (EAC), a commonly used tumor model in cancer research. mdpi.com In vivo studies on Swiss albino mice bearing EAC cells have shown that treatment with semicarbazone derivatives can lead to a notable reduction in tumor growth and weight, thereby increasing the lifespan of the tumor-bearing subjects. nih.govmdpi.com For instance, para-anisaldehyde semicarbazone (PAS) and benzophenone (B1666685) semicarbazone (BSC) have been investigated for their anticancer effects. mdpi.comnih.gov

These compounds have been observed to inhibit tumor cell growth significantly. mdpi.com Treatment with these derivatives has also been shown to restore hematological parameters, which are often altered in EAC-bearing mice, back to normal levels. nih.gov The anticancer activity of these semicarbazone compounds is considered potent, with effects comparable to the standard anticancer drug bleomycin. mdpi.commdpi.com Studies on acetone (B3395972) semicarbazone also showed it exhibits anticancer activities against EAC cells. mdpi.com The mechanism of action involves a significant reduction in tumor cell growth rate and a decrease in average tumor weight. mdpi.comjst.go.jp

Table 1: In Vivo Antineoplastic Activity of Semicarbazone Derivatives against EAC Cells

Compound Effect on EAC-bearing Mice Reference
para-anisaldehyde semicarbazone (PAS) Significantly reduced tumor cell growth rate, decreased tumor weight, and increased life span. Restored hematological parameters to normal. nih.govmdpi.com
benzophenone semicarbazone (BSC) Increased life span of EAC cell-bearing mice by up to 77.39% at a dose of 25 mg/kg. Showed a positive effect against EAC cells. mdpi.commdpi.com
acetone semicarbazone (ASC) Inhibited cell growth by about 83.87% at a dose of 2.0 mg/kg. Altered depleted haematological parameters towards normal. jst.go.jp

Induction of Autophagy and Cell Cycle Progression Modulation

The anticancer mechanisms of semicarbazone derivatives involve the modulation of cell cycle progression, leading to inhibited proliferation of cancer cells. nih.govnih.gov Studies on certain arylsemicarbazone derivatives have revealed that they can induce cell cycle arrest, particularly in the G1 or Sub-G1 phase. nih.govrsc.org For example, specific semicarbazone compounds bearing a phenyl moiety were found to cause a significant increase in the Sub-G1 cell population in human colon cancer (HT29) cells in a dose-dependent manner. nih.gov An increase in the Sub-G1 phase is indicative of the induction of apoptosis. nih.govrsc.org

Further investigations into arylsemicarbazone derivatives showed that they could induce arrest in the G1 phase of the cell cycle in HL-60 cells. nih.gov One derivative, in particular, led to the accumulation of abnormal postmitotic cells at the G1 phase. nih.gov This interference with the normal cell cycle is a key mechanism by which these compounds exert their cytotoxic effects against tumor cell lines. nih.gov While autophagy is a known cellular process that can be modulated by anticancer agents, specific studies detailing the induction of autophagy by this compound are not extensively documented in the current body of research.

Enzyme Inhibition (e.g., Ribonucleoside Diphosphate (B83284) Reductase)

A critical target for the anticancer activity of semicarbazone and particularly thiosemicarbazone derivatives is the enzyme ribonucleoside diphosphate reductase (RNR). nih.govnih.gov RNR is an essential enzyme responsible for the conversion of ribonucleosides into deoxyribonucleosides, which is the rate-limiting step in the synthesis of DNA. nih.govfrontiersin.org The inhibition of this enzyme disrupts DNA synthesis and repair, making it an attractive target for cancer chemotherapy. nih.gov

Alpha-(N)-heterocyclic aldehyde thiosemicarbazones have been identified as potent inhibitors of RNR. nih.gov The mechanism of inhibition involves the binding of these compounds to the enzyme, which prevents it from carrying out its catalytic function. nih.gov This class of compounds is known to be effective against various experimental neoplasms, and their activity is directly linked to their ability to inhibit RNR. nih.gov While the broader class of thiosemicarbazones are established RNR inhibitors, this mechanism is a key area of investigation for understanding the anticancer effects of related semicarbazone compounds.

Antiparasitic and Antimalarial Activity

Effects on Plasmodium spp. (e.g., Chloroquine-Resistant Strains)

Semicarbazone and thiosemicarbazone derivatives have been synthesized and evaluated for their potential as antimalarial agents, showing activity against Plasmodium falciparum, including strains that are resistant to chloroquine. The emergence and spread of drug-resistant malaria parasites necessitate the development of new therapeutic agents. In vitro tests against chloroquine-resistant (W2) strains of P. falciparum have identified several thiosemicarbazone derivatives that are active against the parasite while being non-toxic to human cells.

The development of hybrid molecules, sometimes termed 'reversed chloroquines', has been explored as a strategy to combat resistance. These approaches aim to design compounds that can overcome the resistance mechanisms employed by the parasite. Studies have shown that some thiosemicarbazones can reduce parasitemia in vivo in mice infected with Plasmodium berghei. The potency of these compounds against both chloroquine-sensitive and chloroquine-resistant strains suggests a low probability of cross-resistance with chloroquine, making them a promising starting point for the development of new antimalarials.

Inhibition of Key Parasitic Enzymes (e.g., Falcipain-2)

The mechanism of antimalarial action for many of these compounds involves the inhibition of key parasitic enzymes essential for their survival. One such crucial enzyme in Plasmodium falciparum is falcipain-2 (FP2), a cysteine protease. FP2 plays a vital role in the degradation of host hemoglobin within the parasite's food vacuole, a process that provides essential amino acids for parasite growth and development. Therefore, the inhibition of FP2 is a significant target for antimalarial drug development.

Thiosemicarbazones have been identified as potential inhibitors of falcipain-2. These compounds can act as a reactive "warhead" that covalently modifies a cysteine residue in the active site of the enzyme, leading to its inactivation. In silico studies involving molecular docking and dynamics simulations have been used to explore the inhibitory potential of benzimidazole-thiosemicarbazone hybrids against FP2. These studies suggest that such derivatives can act as potent covalent inhibitors of the enzyme, providing a basis for the rational design of new antimalarial agents.

Activity Against Trypanosomatids (e.g., Trypanosoma cruzi, Leishmania spp.)

This compound and its derivatives have shown notable activity against various trypanosomatid parasites, which are responsible for diseases such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.). nih.govrsc.org A benzaldehyde thiosemicarbazone derived from limonene (B3431351) and complexed with copper, termed BenzCo, demonstrated effective in vitro antileishmanial activity against Leishmania amazonensis. rsc.org This compound inhibited the growth of promastigote, axenic amastigote, and intracellular amastigote forms of the parasite. rsc.org The mechanism appears to be associated with the induction of mitochondrial dysfunction and oxidative damage, ultimately leading to parasite death. rsc.org

Similarly, derivatives of benzaldehyde-thiosemicarbazone have been synthesized and tested against the epimastigote forms of Trypanosoma cruzi, the causative agent of Chagas' disease. nih.gov Several of these synthesized compounds showed greater activity than their parent compounds, with an o-nitro-benzaldehyde-thiosemicarbazone derivative being the most active. nih.gov The structural modifications enhanced the antitrypanosomal activity of these compounds, highlighting their potential for development as safer and more efficient drugs for treating Chagas' disease. nih.gov Semicarbazone derivatives are considered a promising therapeutic alternative for leishmaniasis.

Table 2: In Vitro Activity of this compound Derivatives Against Trypanosomatids

Compound/Derivative Parasite Activity (IC₅₀) Reference
BenzCo (Benzaldehyde thiosemicarbazone complexed with copper) Leishmania amazonensis (promastigote) 3.8 µM rsc.org
BenzCo (Benzaldehyde thiosemicarbazone complexed with copper) Leishmania amazonensis (axenic amastigote) 9.5 µM rsc.org
BenzCo (Benzaldehyde thiosemicarbazone complexed with copper) Leishmania amazonensis (intracellular amastigote) 10.7 µM rsc.org
o-nitro-benzaldehyde-thiosemicarbazone derivative Trypanosoma cruzi (epimastigote) 2.0 µM nih.gov

Anti-inflammatory and Analgesic Effects

This compound has demonstrated positive outcomes in various pharmacological assessments, including anti-inflammatory models. The broader class of semicarbazones is recognized for possessing anti-inflammatory and analgesic properties, which are often evaluated through established models such as carrageenan-induced paw edema and acetic acid-induced writhing tests. These activities are attributed to the pharmacophore's ability to interact with biological targets involved in pain and inflammation pathways.

Inhibition of Nociception and Edema

While specific studies detailing the direct effects of this compound on nociception and edema are not extensively available in the reviewed literature, the semicarbazone moiety is a key feature in various compounds designed and evaluated for these properties. For instance, derivatives such as chalcone (B49325) semicarbazones have been synthesized and tested for their ability to reduce pain and swelling. The analgesic activity is often measured by a compound's ability to reduce the number of writhes (a response to chemically induced pain), while anti-inflammatory effects are quantified by measuring the reduction in paw edema (swelling) after inducing inflammation. This suggests that the core semicarbazone structure contributes to the inhibition of mediators responsible for nociceptive sensitization and inflammatory edema.

Antiviral Properties

Derivatives of this compound, particularly thiosemicarbazones, have been a subject of antiviral research. Studies have shown that these compounds can significantly inhibit viral replication.

A study on a series of benzaldehyde thiosemicarbazone derivatives, substituted with hydroxyl (-OH) groups on the aromatic ring, demonstrated notable in vitro activity against poliovirus types I, II, and III. The research suggested a structure-activity relationship where the inhibitory effect is dependent on the relative positions of the hydroxyl group and the thiosemicarbazone side chain. Effective antiviral action was observed when these two groups were positioned far enough apart to prevent the formation of intramolecular hydrogen bonds. benthamscience.com Some of these derivatives showed significant inhibition of poliovirus replication with mean 50% effective dose (ED50) values as low as 2 µg/mL. benthamscience.com

The broader (thio)semicarbazone chemical class has been recognized for its potential in antimicrobial drug development, with historical precedents such as methisazone, which was used against smallpox. researchgate.net More recent research has explored (thio)semicarbazone-based benzimidazoles as dual inhibitors of influenza A virus and human coronavirus. researchgate.netresearchgate.net

Antitubercular Activity

Benzaldehyde thiosemicarbazone derivatives have emerged as potent agents against Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis (TB).

One such derivative, NSC19723, which is structurally similar to the second-line anti-TB drug thiacetazone, has shown superior minimum inhibitory concentration (MIC) values against M. tuberculosis and Mycobacterium bovis BCG. scholarsresearchlibrary.com Mechanistic studies revealed that NSC19723 functions by inhibiting mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall, by targeting the HadABC complex. scholarsresearchlibrary.com

Further research has identified other benzaldehyde thiosemicarbazone derivatives with high activity against actively replicating M. tuberculosis strains, with MIC values in the micromolar and submicromolar range. nih.gov Notably, some compounds also demonstrate significant activity against M. tuberculosis under hypoxic (low oxygen) conditions, which mimics the environment within certain types of lung lesions. nih.gov The activity of these compounds extends to drug-resistant strains, showing efficacy against isoniazid-, rifampicin-, and fluoroquinolone-resistant isolates. nih.gov

Antitubercular Activity of Benzaldehyde Thiosemicarbazone Derivatives against M. tuberculosis H37Rv
CompoundConditionMIC (μM)
2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide (13)Actively Replicating0.14 - 2.2 (Range for series)
2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide (13)Hypoxic0.68
2-(3-isopropoxybenzylidene)hydrazine-1-carbothioamide (20)Actively Replicating0.14 - 2.2 (Range for series)
2-(3-isopropoxybenzylidene)hydrazine-1-carbothioamide (20)Hypoxic0.74

Data sourced from Volynets et al., 2019. nih.gov

Antioxidant and Radical Scavenging Mechanisms

Semicarbazones and their thio-analogs are known to exhibit antioxidant activity, which is the ability to neutralize harmful free radicals. The semicarbazone group is considered to be electron-withdrawing, a feature that can contribute to its free radical scavenging effect. mdpi.com

The primary mechanisms by which antioxidants scavenge free radicals include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, neutralizing it.

Sequential Electron and Proton Transfer (SETPT): The antioxidant first transfers an electron, followed by a proton.

Sequential Proton Loss then Electron Transfer (SPLET): The antioxidant first loses a proton, then transfers an electron.

The efficiency of these mechanisms is related to thermodynamic parameters like bond dissociation enthalpy (BDE) and ionization potential (IP); lower values generally indicate greater antioxidant activity. mdpi.com

Studies on thiosemicarbazones derived from substituted benzaldehydes have demonstrated significant antioxidant activity in vitro. researchgate.net In assays using the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl), certain derivatives showed potent scavenging ability. researchgate.net Furthermore, in vivo studies have shown that some of these compounds can significantly elevate the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. researchgate.net

In Vitro Antioxidant Activity of Selected Benzaldehyde Thiosemicarbazone Derivatives
Compound IDActivity Noted
4a, 4b, 4cGood DPPH radical scavenging activity
4g, 4i, 4lSignificant elevation of SOD activity
4e, 4g, 4i, 4lHigher catalase activity
4c, 4fExpressed GSH-Px activity

Data refers to compounds from Nguyen et al., 2013. researchgate.net

Inhibition of Cellular Trafficking Pathways (e.g., Anthrax Toxin Entry)

A derivative of this compound has been identified as a potent inhibitor of cellular entry for multiple toxins and viruses that rely on endosomal trafficking. A high-throughput screen to find inhibitors of anthrax lethal toxin identified 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone, named EGA, as a highly active compound. nih.gov

Anthrax toxin enters host cells through a mechanism that requires trafficking to an acidified endosome, which then allows the toxic components to move into the cell's cytosol. nih.gov EGA effectively blocks this process, thereby preventing the toxin from causing cell death.

The mechanism of action for EGA involves targeting host-membrane trafficking. It was found to delay the lysosomal targeting and degradation of the Epidermal Growth Factor (EGF) receptor, which is an indicator of interference with endosomal trafficking pathways. nih.gov Importantly, EGA's action is selective; it does not block all trafficking pathways, such as the recycling of transferrin or the retrograde trafficking of ricin. nih.gov Furthermore, it does not act by simply neutralizing the pH of acidic organelles, distinguishing its mechanism from agents like bafilomycin A1. nih.gov This identifies EGA as a specific inhibitor of an endosomal trafficking pathway exploited by anthrax toxin and other pathogens for cellular entry. nih.gov

Role of Metal Coordination in Enhancing Biological Activity

The coordination of metal ions with semicarbazone ligands, including this compound and its derivatives, is a pivotal strategy in medicinal chemistry for enhancing their therapeutic potential. pnrjournal.comwisdomlib.org Numerous studies have demonstrated that the resulting metal complexes often exhibit significantly greater biological activity than the free, uncoordinated semicarbazone ligands. pnrjournal.comnih.govijmrsti.comsemanticscholar.org This enhancement is not merely additive but often synergistic, stemming from the profound changes in the physicochemical properties of the organic ligand upon chelation. nih.gov

The underlying principle for this enhancement is often explained by Overtone's concept and the Tweedy’s Chelation Theory. nih.gov According to this theory, the chelation process reduces the polarity of the central metal ion by sharing its positive charge with the donor atoms of the ligand and through the delocalization of electrons over the entire chelate ring. nih.gov This reduction in polarity increases the lipophilicity of the metal complex. pnrjournal.comwisdomlib.org Enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of cell membranes, such as those of bacteria or cancer cells, thereby increasing its bioavailability and uptake. wisdomlib.orgnih.gov Once inside the cell, the complex can interfere with normal cellular processes, leading to a potent biological response. semanticscholar.orgscirp.org The mechanism of action may involve the formation of hydrogen bonds via the azomethine nitrogen atom with the active centers of cellular constituents, disrupting their function. semanticscholar.orgscirp.org

Detailed research findings across various biological activities underscore the significance of metal coordination.

Antimicrobial Activity

A common observation is that metal complexes of this compound derivatives show superior antibacterial and antifungal properties compared to the parent ligands. For instance, a study on 3-nitrothis compound and its Copper(II) and Nickel(II) complexes demonstrated a marked increase in antibacterial efficacy. The complexes showed larger zones of inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria than the free ligand. medcraveonline.comresearchgate.net Similarly, Cobalt(II) complexes of 2,3,4-trimethoxy this compound were found to be more potent antimicrobials than the ligand alone. semanticscholar.org This increased activity is attributed to the ability of the metal complex to disrupt cellular functions more effectively. ijmrsti.comsemanticscholar.org

Antibacterial Activity of 3-Nitrothis compound and its Metal Complexes
CompoundZone of Inhibition against S. aureus (mm)Zone of Inhibition against E. coli (mm)
3-Nitrothis compound (Ligand)89
[Cu(L)]Cl1013
[Ni(L)]Cl1316
medcraveonline.comresearchgate.net

Anticancer Activity

The enhancement of activity through metal coordination is also prominent in the context of anticancer research. While the free ligands may possess some cytotoxic properties, their metal complexes often show substantially improved performance. For example, Nickel(II) complexes of ortho-naphthoquinone semicarbazone were found to be more active in inhibiting the proliferation of MCF-7 human breast cancer cells than the free ligand. nih.gov This suggests that the metal complex is a more effective vehicle for delivering the cytotoxic agent to the cancer cells. wisdomlib.org Copper(II) complexes have also shown marked cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), which corresponds with a strong DNA binding affinity, a potential mechanism for their anticancer action. nih.gov

Anticonvulsant Activity

Structure Activity Relationship Sar Studies of Benzaldehyde Semicarbazone Derivatives

Influence of Substituents on the Benzene (B151609) Ring

The para-position (position 4) of the benzene ring is a common point of substitution in SAR studies. Modifications at this site can profoundly impact the electronic nature of the entire molecule without introducing significant steric hindrance with the semicarbazone core. Research into the anticonvulsant properties of aryl semicarbazones has provided detailed insights into these effects.

Comprehensive studies have revealed a clear hierarchy of activity based on the substituent at the para-position. Generally, electron-withdrawing groups tend to enhance anticonvulsant activity. For instance, a 4-fluoro substituent often results in the most potent compounds. The high electronegativity of fluorine can modulate the electronic environment of the molecule, potentially enhancing its binding affinity to target receptors. Halogens like chlorine and bromine at the para-position also confer good activity. In contrast, electron-donating groups like methyl (-CH₃) tend to result in slightly lower, though still significant, activity.

A comparative analysis of various substituents on the primary aryl group has established a general order of anticonvulsant activity nih.gov: 4-F > 4-Cl > 4-CH₃ > 4-Br

This trend highlights the delicate balance between electronic and steric factors. While halogens are electron-withdrawing, their size (steric bulk) also increases down the group (F < Cl < Br). The superior activity of the 4-fluoro derivatives suggests that a strong electron-withdrawing effect combined with a small steric profile is optimal for this class of compounds nih.gov.

Table 1: Effect of Para-Substituents on Anticonvulsant Activity Rank
Substituent (at position 4)General Electronic EffectRelative Activity Rank
-FElectron-withdrawing1 (Most Active)
-ClElectron-withdrawing2
-CH₃Electron-donating3
-BrElectron-withdrawing4

Substituents at the ortho-position (position 2) can influence not only the final biological activity but also the very formation of the semicarbazone. The reaction between an aldehyde and semicarbazide (B1199961) occurs in two main steps: the initial nucleophilic attack to form a carbinolamine intermediate, followed by dehydration to yield the final semicarbazone.

Studies on the kinetics of this reaction have shown that ortho-substituents can have unexpected rate-enhancing effects acs.org. For example, methoxy (B1213986) (-OCH₃) and hydroxy (-OH) groups at the ortho-position have been observed to accelerate the reaction to a greater extent than when they are at the para-position. This phenomenon is not easily explained by simple steric hindrance or inductive effects. Instead, it is suggested that these effects arise from a more complex interplay of factors, potentially involving greater stabilization of the transition state acs.orgacs.org. The ortho:para rate ratios for semicarbazone formation have been found to follow the order: MeO > HO ~ Cl > H > NO₂ acs.org.

This indicates that ortho-substituents can sterically and electronically influence the reactivity of the aldehyde's carbonyl group, affecting the rate and equilibrium of the condensation reaction.

Table 2: Relative Rate Ratios of Ortho vs. Para Substituted Benzaldehydes in Semicarbazone Formation
SubstituentOrtho:Para Rate Ratio
-OCH₃>1
-OH~1
-Cl~1
-H1 (Reference)
-NO₂<1

Modifications to the Semicarbazone Core

The terminal nitrogen of the semicarbazone moiety, designated N⁴, is a key site for substitution. Attaching an aryl group at this position, creating an N⁴-aryl semicarbazone, is a common strategy in the development of anticonvulsant agents. This distal aryl ring is believed to interact with a lipophilic (hydrophobic) region of the biological target nih.gov.

Variations in the side chain of the semicarbazone core can lead to significant changes in biological activity. One of the most studied modifications is the replacement of the carbonyl oxygen atom with a sulfur atom to form a thiosemicarbazone (-CH=N-NH-C(=S)NH₂).

Thiosemicarbazones often exhibit a different spectrum of biological activities compared to their semicarbazone counterparts researchgate.netpnrjournal.comresearchgate.net. The sulfur atom is larger and less electronegative than oxygen, which alters the electronic distribution, bond angles, and hydrogen-bonding characteristics of the molecule. Furthermore, the sulfur atom can act as a soft Lewis base, giving thiosemicarbazones a high affinity for metal ions, a property often linked to their mechanism of action in various biological systems pnrjournal.com.

While both classes of compounds show broad pharmacological profiles, including anticonvulsant and antimicrobial effects, the potency and spectrum of activity can differ. For instance, in some studies on anticancer activity, semicarbazone derivatives have shown better profiles than their thiosemicarbazone analogues, while in other contexts, thiosemicarbazones are more potent rroij.comtandfonline.com. This highlights that the choice between a C=O and C=S core is a critical determinant of the resulting biological effect.

Stereochemical Considerations and Bioactivity (E-Configuration)

The carbon-nitrogen double bond (C=N) of the semicarbazone linkage is subject to geometric isomerism, resulting in two possible stereoisomers: E (entgegen, opposite) and Z (zusammen, together). In the context of benzaldehyde (B42025) semicarbazones, the E isomer is the one where the benzaldehyde phenyl ring and the -NHC(=O)NH₂ group are on opposite sides of the C=N double bond.

It is widely accepted that the E-configuration is the thermodynamically more stable and biologically active form for this class of compounds. The Z-isomer is generally considered to be less stable due to steric hindrance between the bulky phenyl ring and the semicarbazide moiety. In synthetic procedures, the E-isomer is typically the major or exclusive product formed.

The defined three-dimensional structure of the E-isomer is crucial for its proper orientation and fit within a specific receptor binding site. The spatial arrangement of the aryl ring, the hydrogen bond donors and acceptors in the semicarbazone core, and the N⁴-substituent (if present) is fixed in this configuration, allowing for specific and directional interactions with a biological target. While direct comparative studies of the isolated E and Z isomers are not common due to the instability of the Z form, the consistent formation and activity of the E-isomer underscore the importance of this specific stereochemistry for bioactivity researchgate.netresearchgate.netepa.gov.

Physico-Chemical Parameters and Bioactivity of Benzaldehyde Semicarbazone Derivatives

The biological activity of this compound derivatives is significantly influenced by various physico-chemical parameters. Understanding these properties is crucial in the design and development of new therapeutic agents. This section explores the role of hydrophobicity and the correlations between crystallographic data and the bioactivity of these compounds.

Role of Hydrophobicity

Hydrophobicity, often quantified by the logarithm of the partition coefficient (log P), plays a pivotal role in the pharmacokinetic and pharmacodynamic profiles of drug candidates. It governs the ability of a compound to cross biological membranes and interact with target receptors. In the context of this compound derivatives, both hydrophobicity and its counterpart, hydrophilicity, have been shown to be critical for their biological activities, including anticonvulsant and antibacterial effects.

Research has indicated that for certain biological activities, a higher degree of hydrophobicity is favorable. For instance, the anticonvulsant activity of some aryl semicarbazones has been attributed to the presence of a large hydrophobic aryl ring. This lipophilic character is thought to facilitate the crossing of the blood-brain barrier, a crucial step for compounds targeting the central nervous system. One study suggested that the inhibition of the first phase of a formaldehyde-induced nociceptive response by this compound could be linked to its higher hydrophobicity compared to its hydroxylated analogue, 2-hydroxythis compound.

Conversely, for other activities such as antibacterial effects, increased hydrophilicity appears to be a key determinant of potency. The presence of hydrophilic substituents on the aromatic ring of hydroxy semicarbazone derivatives has been suggested to be important for their antibacterial activity. This is particularly evident in their efficacy against Gram-negative bacteria. It is hypothesized that the hydrophilic nature of these compounds facilitates their passage through the porin channels in the outer membrane of Gram-negative bacteria, thereby reaching their intracellular targets.

The following table illustrates the relationship between the hydrophobicity (log P) and the antibacterial activity (IC50) of a series of substituted this compound derivatives against various bacterial strains.

CompoundSubstituentLog P (Predicted)IC50 (µg/mL) vs. E. coliIC50 (µg/mL) vs. P. aeruginosaIC50 (µg/mL) vs. S. aureus
1 4-H1.45>1000>1000>1000
2 2-COOH1.38125250500
3 4-OCH31.62250500>1000
4 4-OH1.2162.5125250
5 4-Cl2.16500>1000500

Data is hypothetical and for illustrative purposes.

Correlations with Interatomic Distances and Bond Angles from Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of molecules, including interatomic distances and bond angles. These structural parameters are fundamental to understanding the interaction of a molecule with its biological target. For this compound derivatives, crystallographic studies have revealed correlations between specific geometric features and their anticonvulsant activity.

A seminal study on (aryloxy)aryl semicarbazones demonstrated that certain interatomic distances and bond angles are crucial for their activity in the maximal electroshock (MES) screen, a widely used model for identifying potential anticonvulsant drugs. acs.orgnih.gov The spatial arrangement of the atoms in the semicarbazone moiety and the relative orientation of the aromatic rings are thought to be critical for optimal binding to the active site of the target protein.

The key structural features identified from crystallographic data that correlate with anticonvulsant activity include:

The distance between the terminal nitrogen atom of the semicarbazide chain and the center of the benzaldehyde aromatic ring.

The torsion angle describing the planarity of the semicarbazone backbone.

The angle between the plane of the benzaldehyde ring and the plane of the semicarbazone moiety.

The following table presents crystallographic data for a series of this compound derivatives and their corresponding anticonvulsant activity.

CompoundN-Aryl Distance (Å)C=N-N-C Torsion Angle (°)Aromatic Ring-Semicarbazone Plane Angle (°)Anticonvulsant Activity (ED50, mg/kg)
A 4.85175.215.325
B 5.10168.525.175
C 4.82178.112.522
D 5.25160.735.8150
E 4.91176.914.730

Data is hypothetical and for illustrative purposes, based on findings suggesting the importance of these parameters. acs.orgnih.gov

Applications of Benzaldehyde Semicarbazone in Specialized Fields

Analytical Chemistry

In the field of analytical chemistry, benzaldehyde (B42025) semicarbazone and related compounds serve as crucial reagents for both qualitative and quantitative analysis.

Reagent for Carbonyl Compound Detection and Quantification

A foundational application of semicarbazide (B1199961), the precursor to benzaldehyde semicarbazone, is in the qualitative analysis of aldehydes and ketones. The reaction between a carbonyl compound and semicarbazide yields a corresponding semicarbazone. These derivatives are typically stable, crystalline solids with sharp and distinct melting points. sathyabama.ac.inwikipedia.org This characteristic allows for the definitive identification of an unknown aldehyde or ketone by comparing the melting point of its semicarbazone derivative to known literature values. scribd.comlibretexts.org

The formation of the semicarbazone proceeds via a condensation reaction, where the terminal -NH₂ group of semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. chegg.com This reaction is highly reliable for creating solid derivatives from liquid or low-melting carbonyl compounds, facilitating their characterization. libretexts.org

Below is a table of melting points for semicarbazone derivatives of common carbonyl compounds, illustrating their utility in identification.

Parent Carbonyl CompoundSemicarbazone Derivative Melting Point (°C)
Benzaldehyde222
Acetone (B3395972)187
Cyclohexanone (B45756)166
Furfural202
Acetophenone (B1666503)198
(Data sourced from publicly available chemical data.)

Spectrophotometric Agents for Metal Ion Analysis

Semicarbazones and their analogues, such as thiosemicarbazones, function as effective chelating ligands. semanticscholar.org They can form stable, colored complexes with various transition metal ions. sathyabama.ac.indntb.gov.ua This property is exploited for the spectrophotometric determination of metal ion concentrations. The intensity of the color produced is directly proportional to the concentration of the metal ion in the solution, a principle governed by the Beer-Lambert law.

The ligand, derived from benzaldehyde or other carbonyls, selectively binds to specific metal ions, and the resulting complex exhibits a characteristic maximum absorbance (λmax) at a specific wavelength of light. researchgate.net By measuring the absorbance at this wavelength, a precise quantification of the metal ion can be achieved. This method is noted for its sensitivity and cost-effectiveness in analyzing trace amounts of metals in various samples. zenodo.org

Several studies have developed spectrophotometric methods for different metal ions using semicarbazone-type ligands.

LigandTarget Metal Ion(s)Wavelength (λmax)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
2-Hydroxy-3-methoxy benzaldehyde thiosemicarbazoneGold(III)385 nm1.28 × 10⁴
5-Bromosalicylaldehyde thiosemicarbazoneCopper(II)378 nm1.09 × 10⁴
5-Bromosalicylaldehyde thiosemicarbazoneCobalt(II)381 nm1.42 × 10⁴
Pyridoxal phenylthiosemicarbazoneVariousNot SpecifiedNot Specified
(Data compiled from multiple research articles.) researchgate.netnih.govrasayanjournal.co.in

Materials Science

The structural features of this compound derivatives make them promising candidates for the development of new materials with unique optical and physical properties.

Non-Linear Optical (NLO) Material Development

Organic molecules with donor-π-acceptor frameworks are of significant interest for non-linear optical (NLO) applications, which are crucial for technologies like optical communication and signal processing. jhuapl.edu Derivatives of this compound fit this structural profile and have been investigated as potential NLO materials. researchgate.net

For instance, the semicarbazone of p-dimethylamino benzaldehyde (SCPDB) has been synthesized and grown as single crystals. spiedigitallibrary.orgspiedigitallibrary.org Studies on these crystals revealed significant NLO properties, particularly for second-harmonic generation (SHG), the process of converting laser light of a given frequency into light with double that frequency. Similarly, benzaldehyde thiosemicarbazone (BTSC) has been shown to have an SHG efficiency approximately 5.3 times greater than that of potassium dihydrogen phosphate (KDP), a standard inorganic NLO material. nih.gov

CompoundSHG Efficiency Relative to StandardStandard Material
Semicarbazone of p-dimethylamino benzaldehyde (SCPDB)1.08Urea
Benzaldehyde thiosemicarbazone (BTSC)~5.3KDP
(Data from studies on novel organic NLO materials.) researchgate.netnih.gov

Mesogenic Properties in Liquid Crystalline Systems

Mesogenic compounds are molecules that can exhibit liquid crystal phases, which have properties intermediate between those of conventional liquids and solid crystals. Research has shown that the semicarbazone moiety can be incorporated into molecular structures to induce such behavior.

Chemical Synthesis and Industrial Applications

This compound serves as a valuable fine chemical intermediate in the industrial synthesis of more complex molecules, particularly pharmaceuticals. google.com

One of its primary industrial applications is as a precursor in the synthesis of antibacterial drugs, such as furantidine. google.com It is also used as an intermediate in the preparation of other chemical entities like 1-Amino Hydantoin. chemicalbook.com

The synthesis of this compound itself involves the condensation of benzaldehyde with semicarbazide hydrochloride. scribd.com To meet industrial demands and address environmental concerns, various synthetic methods have been explored. These include green chemistry approaches that utilize ionic liquids as recyclable solvents or employ microwave or ultrasonic irradiation to reduce reaction times, minimize energy consumption, and increase product yields. google.comgoogle.comgeneseo.edu

Intermediates in Pharmaceutical and Agrochemical Synthesis

Benzaldehyde semicarbazones serve as crucial intermediates in the synthesis of a variety of organic molecules with significant biological activities. Their structural framework is a key component in the development of new pharmaceutical and agrochemical agents.

In the pharmaceutical industry, semicarbazones are recognized as a vital pharmacophore for anticonvulsant drugs. The general structure of these compounds often includes an aryl hydrophobic binding site, a hydrogen bonding domain, and an electron donor group, features that are believed to contribute to their ability to inhibit sodium ion (Na+) channels. A notable example is 4-(4-fluorophenoxy) this compound, which has been identified as a lead molecule in the development of new anticonvulsant therapies. nih.gov Research has shown that modifications to the benzaldehyde ring of these semicarbazones can significantly influence their anticonvulsant activity. ijcea.org Furthermore, benzimidazole-substituted semicarbazones have also been synthesized and investigated for their potential as anticonvulsant agents. ijcea.org The synthesis of these pharmaceutical intermediates often involves the condensation of a substituted benzaldehyde with a semicarbazide. geneseo.edu

In the field of agrochemicals, Schiff bases derived from semicarbazones are important fine chemical intermediates. These compounds can be utilized in the synthesis of various pesticides, highlighting their role in the development of new crop protection agents. d-nb.info While specific examples of commercial agrochemicals derived directly from this compound are not extensively detailed in the available literature, the foundational chemistry of semicarbazones points to their potential in this sector. sathyabama.ac.insathyabama.ac.in

Catalysts in Various Chemical Processes

While this compound is more commonly recognized as a synthetic intermediate, there are instances where it participates in catalyzed reactions. One notable example is the one-pot, multicomponent coupling reaction of aldehydes, 2-naphthol, and semicarbazide hydrochloride. In this process, a p-Toluenesulfonic acid (PTSA)/Sodium acetate (B1210297) (NaOAc) system is employed as an efficient catalyst for the preparation of 4-semicarbazonoalkyl-2-naphthols. researchgate.net This reaction highlights the utility of semicarbazide derivatives in the presence of a suitable catalyst to facilitate complex organic transformations. The reaction proceeds with high yields and offers advantages such as short reaction times and simple workup procedures. researchgate.net

The broader class of semicarbazones and their metal complexes have also been noted for their catalytic roles in various biological systems, although specific catalytic functions of this compound itself are a subject for further investigation.

Precursors for Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

The cyclization of semicarbazones is a common method for the preparation of 1,3,4-oxadiazole derivatives. One effective method involves the use of ceric ammonium (B1175870) nitrate as an oxidant to facilitate the cyclization of semicarbazones into 2-imino-1,3,4-oxadiazolines. asianpubs.org This synthetic route provides a straightforward approach to accessing the oxadiazole ring system. The synthesis of the precursor semicarbazones is typically achieved through the condensation of an aldehyde or ketone with semicarbazide hydrochloride and sodium acetate in an aqueous solution. asianpubs.org

Similarly, semicarbazones and their thio-analogs, thiosemicarbazones, serve as intermediates in the preparation of 1,3,4-thiadiazoles. researchgate.net The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, for instance, can be accomplished through the acylation of a thiosemicarbazide followed by dehydration. nih.gov The relationship between these heterocycles and semicarbazones is further illustrated by the chemical reduction of 2-amino-1,3,4-thiadiazoles, which can yield benzaldehyde thiosemicarbazones. nih.gov

Corrosion Inhibition

While research on this compound as a corrosion inhibitor is limited, extensive studies have been conducted on its close analog, benzaldehyde thiosemicarbazone, and its derivatives. These compounds have demonstrated significant efficacy in protecting mild steel from corrosion in acidic environments. The presence of heteroatoms such as nitrogen, oxygen, and sulfur, along with aromatic rings in their molecular structure, allows these molecules to adsorb onto the metal surface and form a protective barrier. royalsocietypublishing.orgrsc.org

The inhibition performance of these compounds is typically evaluated using gravimetric and electrochemical techniques. Research has shown that the inhibition efficiency of benzaldehyde thiosemicarbazone derivatives increases with their concentration.

Table 1: Inhibition Efficiency of Benzaldehyde Thiosemicarbazone Derivatives on Mild Steel in 0.5 M H₂SO₄

Inhibitor Concentration (µM) Inhibition Efficiency (%)
BST 300 85.7
PBST 300 96.6
OCT 300 93.4

Data sourced from a study on new benzaldehyde thiosemicarbazone derivatives. royalsocietypublishing.orgnih.gov

Electrochemical studies, such as potentiodynamic polarization, have indicated that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. rsc.orgnih.gov The adsorption of these inhibitors on the steel surface generally follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer. nih.gov

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1.0 M HCl with and without Halogen-Substituted Benzaldehyde Thiosemicarbazones

Inhibitor Concentration (mM) Ecorr (mV vs. SCE) icorr (µA cm⁻²) βa (mV dec⁻¹) βc (mV dec⁻¹) Inhibition Efficiency (%)
Blank - -487 1123 102 125 -
H-BT 0.5 -502 101 98 119 91.0
F-BT 0.5 -509 79 95 116 93.0
Cl-BT 0.5 -515 62 92 113 94.5
Br-BT 0.5 -521 49 89 110 95.6

Data adapted from a study on halogen-substituted benzaldehyde thiosemicarbazones. nih.gov

The effectiveness of these inhibitors is influenced by the substituents on the benzaldehyde ring, with studies showing a specific order of inhibition efficiency for different halogen substitutions. nih.gov

Advanced Biological Probes

The structural scaffold of this compound is amenable to chemical modification, allowing for its development into advanced biological probes for studying complex cellular processes.

Photoaffinity Labeling for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the cellular targets of bioactive small molecules. This method involves a chemical probe that can covalently bind to its target protein upon activation by light. nih.gov A typical photoaffinity probe consists of three key components: a pharmacophore that specifically binds to the target, a photoreactive group that forms a covalent bond upon irradiation, and a reporter tag for detection and isolation. nih.gov

The this compound structure can serve as the pharmacophore for such probes. To create a photoaffinity label based on this scaffold, a photoreactive moiety, such as a benzophenone (B1666685), aryl azide, or diazirine, would be chemically incorporated into the molecule. nih.govplos.org Additionally, a reporter tag, like biotin or a fluorescent dye, is often attached, sometimes via a "clickable" handle like an alkyne group, to facilitate the detection and purification of the labeled protein. d-nb.info

The general workflow for using a this compound-based photoaffinity probe would involve:

Synthesis: Chemical synthesis of the probe by modifying the this compound structure to include a photoreactive group and a reporter tag or a handle for its attachment. d-nb.info

Incubation: The probe is incubated with cells or a cell lysate to allow it to bind to its target protein(s).

Photocrosslinking: The sample is irradiated with UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its target. d-nb.infonih.gov

Detection and Isolation: The reporter tag is then used to visualize the labeled protein (e.g., by in-gel fluorescence) or to isolate the protein-probe complex (e.g., using streptavidin beads for a biotin tag).

Target Identification: The isolated protein is then identified using techniques such as mass spectrometry.

This approach allows for the unambiguous identification of the molecular targets of bioactive compounds, providing crucial insights into their mechanism of action.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of semicarbazones often involves protocols that are not aligned with the principles of green chemistry, utilizing toxic solvents and requiring high energy input. geneseo.edu Future research must prioritize the development of novel, sustainable synthetic pathways that are both environmentally benign and economically viable for large-scale production.

Several promising green chemistry approaches have been reported, moving away from conventional methods. These include solvent-free reactions and the use of greener, renewable solvents. jddhs.comjocpr.com For instance, the use of ball-milling, a mechanochemical technique, allows for the quantitative, waste-free synthesis of semicarbazones from aldehydes and ketones under solvent-free conditions. ijcce.ac.irijcce.ac.ir This method is often faster and produces high yields without the need for tedious purification. ijcce.ac.ir Other innovative techniques include microwave-assisted synthesis and the use of ultrasonic waves, which can significantly shorten reaction times and improve yields, making them suitable for industrial consideration. google.commdpi.com

The exploration of novel green solvents has also yielded positive results. geneseo.edugeneseo.edu Reactions performed in solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297), which are less toxic and derived from renewable resources, have produced semicarbazones in high yield and purity at room temperature. geneseo.edutechnologypublisher.com These methods eliminate the need for heating and reduce reaction times substantially. technologypublisher.com

Future investigations should focus on optimizing these green methodologies for a wider array of benzaldehyde (B42025) semicarbazone derivatives and validating their scalability. The transition from microscale laboratory synthesis to industrial-scale production remains a significant hurdle. geneseo.edugeneseo.edu Research should aim to develop continuous flow processes and explore a broader range of recyclable catalysts and biodegradable solvents to enhance the sustainability profile of semicarbazone synthesis. jddhs.comjocpr.comgoogle.com

Table 1: Comparison of Sustainable Synthesis Methods for Semicarbazones
MethodConditionsKey AdvantagesReported YieldsReference
Ball-MillingSolvent-free, room temperature or mild heating (65-90 °C for ketones)Waste-free, no solvent, simple work-up, high efficiencyQuantitative in most cases ijcce.ac.ir
Green Solvents (Ethyl Lactate/Water)Room temperatureUses renewable, less toxic solvents; no heating requiredHigh yield and purity (e.g., 90% for vanillin (B372448) semicarbazone) geneseo.edutechnologypublisher.com
Green Solvents (Dimethyl Isosorbide/Water)Room temperatureUses non-toxic solvent, faster reaction timesHigh yields, often better than ethyl lactate geneseo.edu
Microwave IrradiationUse of ionic liquidsShorter reaction time, improved yield, energy savingHigh google.com
Catalytic-Free SynthesisAmbient temperature, in ethanol (B145695)/waterEnvironmentally clean, high atom efficiency, no hazardous reagentsNot specified hakon-art.com

Deeper Mechanistic Understanding of Biological Activities

Benzaldehyde semicarbazone and its analogues have demonstrated a wide spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial properties. pharmatutor.orgresearchgate.net However, the precise molecular mechanisms underlying these actions are not fully elucidated. A significant challenge for future research is to move beyond phenomenological observations and uncover the specific cellular targets and pathways modulated by these compounds.

For their recognized anticonvulsant activity, it has been proposed that some semicarbazones may interact with chloride channels or elevate levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). researchgate.netnih.gov Further studies are needed to identify the specific ion channels or receptor subunits involved and to understand the structural basis of these interactions.

In the context of anticancer activity, certain derivatives have been shown to induce apoptosis and cause cell cycle arrest at the Sub-G1 phase. nih.gov The activation of procaspase-3 to caspase-3 has been identified as a key step. nih.gov Future work should aim to identify the upstream signaling events that trigger this apoptotic cascade and determine if other cell death pathways are involved. Furthermore, the ability of some semicarbazones to bind with metal ions like copper or iron is thought to be related to their biological effects, a mechanism that warrants deeper investigation. wikipedia.orgsemanticscholar.org

A fundamental question that remains is whether the intact semicarbazone is the bioactive entity or if it functions as a prodrug, releasing the parent aldehyde under physiological conditions. nih.gov Studies have shown that while some semicarbazones have poor C=N bond stability, others are quite stable, suggesting the mechanism may be compound-specific. nih.gov Clarifying this is crucial for the rational design of more effective therapeutic agents.

Table 2: Overview of Biological Activities and Proposed Mechanisms of this compound Derivatives
Biological ActivityProposed Mechanism of ActionUnaddressed QuestionsReference
AnticonvulsantInteraction with chloride channels; Elevation of GABA levels in the brainWhich specific channels/receptors are targeted? What is the structure-activity relationship for GABAergic activity? researchgate.netnih.gov
AnticancerInduction of apoptosis via caspase-3 activation; Cell cycle arrestWhat are the upstream signaling pathways? Are other cell death mechanisms involved? nih.gov
AntiviralBinding to metal ions (e.g., copper, iron) in cellsWhich viral proteins or host factors are targeted? Is metal chelation the primary mode of action? wikipedia.orgnih.gov
AntibacterialInterference with vital biochemical processes (e.g., deoxyribonucleotide synthesis)What are the specific bacterial enzyme targets? How do they overcome resistance mechanisms? nih.gov
Antiparasitic (Antitrypanosomal)Not fully elucidatedWhat are the specific targets within the parasite (e.g., Trypanosoma cruzi)? nih.gov

Design and Synthesis of Highly Potent and Selective Derivatives

The development of highly potent and selective derivatives of this compound is a cornerstone of future research, aiming to enhance therapeutic efficacy while minimizing off-target effects. This requires a systematic approach based on a thorough understanding of structure-activity relationships (SAR).

SAR studies have already provided valuable insights. For example, the hydrogen bonding domain within the semicarbazone moiety has been identified as essential for anticonvulsant activity. nih.gov For antiviral activity against poliovirus, the relative positions of substituents on the aromatic ring are critical, as intramolecular hydrogen bonding can diminish the inhibitory effect. nih.gov In the context of antibacterial action, increased hydrophilicity has been linked to higher potency, particularly against gram-negative bacteria, possibly by facilitating passage through porin channels. nih.gov

Future design strategies should leverage these findings. This could involve:

Systematic modification of the benzaldehyde ring: Introducing various electron-donating and electron-withdrawing groups to fine-tune the electronic properties and steric profile of the molecule.

Exploration of N-substitutions: Altering the substituent on the terminal nitrogen of the semicarbazide (B1199961) chain to modulate lipophilicity and target engagement. nih.gov

Synthesis of bio-isosteric analogues: Replacing the semicarbazone core with other functional groups (e.g., thiosemicarbazones) to explore different chemical spaces and biological activities. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, should be integrated into the design process to predict the activity of novel compounds and guide synthetic efforts more efficiently. The synthesis of focused libraries of derivatives, followed by high-throughput screening, will be instrumental in identifying lead compounds with superior potency and selectivity for specific biological targets. nih.gov

Advanced Materials Applications and Industrial Scale-Up

While the primary focus of this compound research has been on its biological properties, its chemical structure suggests potential applications in materials science that remain largely unexplored. Semicarbazones are effective chelating ligands that form stable complexes with various transition metals. semanticscholar.orgpnrjournal.com These metal complexes can possess unique catalytic, optical, or magnetic properties, opening avenues for their use in catalysis, sensor technology, or as building blocks for coordination polymers and metal-organic frameworks (MOFs). Future research should investigate the synthesis and characterization of such materials and evaluate their functional properties.

A major challenge that cuts across all potential applications is the industrial scale-up of synthesis. geneseo.edu While numerous efficient lab-scale syntheses have been developed, translating them into cost-effective, safe, and sustainable industrial processes is a significant undertaking. geneseo.edutechnologypublisher.com Research is needed to address the engineering challenges associated with large-scale implementation of green technologies like ball-milling or continuous flow reactors. ijcce.ac.ir Process optimization, ensuring consistent product quality, and developing efficient downstream processing and purification methods are critical steps for commercial viability. Licensing potential exists for industries involved in pharmaceuticals, agriculture, and polymer fabrication. technologypublisher.com

Therapeutic Potential in Emerging Disease Areas

The established bioactivities of this compound provide a strong rationale for exploring its therapeutic potential in emerging and neglected disease areas. The rise of antimicrobial resistance is a global health crisis, and the demonstrated antibacterial and antifungal activities of semicarbazone derivatives make them attractive candidates for the development of new anti-infective agents. nih.gov

The antiviral properties observed against poliovirus suggest that screening against a broader panel of viruses, including emerging pathogens, is warranted. nih.gov Similarly, the significant activity of related thiosemicarbazones against Trypanosoma cruzi, the parasite responsible for Chagas' disease, highlights a potential application in treating neglected tropical diseases. nih.gov

Furthermore, there is preliminary evidence suggesting that semicarbazones could be relevant for treating neurodegenerative conditions like Alzheimer's disease. researchgate.net Given the complex pathology of such diseases, compounds that can modulate multiple targets may offer therapeutic advantages. Future research should involve comprehensive screening of this compound and its derivatives in relevant cellular and animal models of these emerging and challenging diseases to validate their therapeutic potential and identify promising lead candidates for further development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity benzaldehyde semicarbazone, and how can purity be validated?

  • Methodology : this compound is synthesized via condensation of benzaldehyde with semicarbazide in ethanol under reflux, followed by recrystallization for purification . Purity validation involves elemental analysis (C, H, N), FT-IR spectroscopy (confirming C=N and NH stretches at ~1600 cm⁻¹ and ~3300 cm⁻¹, respectively), and melting point determination (214°C) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) confirms the E-stereochemistry of the imine bond and planar geometry . Vibrational analysis via FT-IR and Raman spectroscopy identifies functional groups, while UV-Vis and photoluminescence spectroscopy reveal optical properties (e.g., π→π* transitions at ~280 nm) . Thermal stability is assessed using TG/DTA .

Q. What are the key considerations in differentiating this compound from structurally similar compounds using derivatization techniques?

  • Methodology : Derivatization via hydrazone or oxime formation, followed by comparative melting point analysis (e.g., semicarbazone melts at 214°C vs. phenylhydrazone at 156°C) . Thin-layer chromatography (TLC) with specific Rf values or HPLC retention times can further distinguish derivatives .

Advanced Research Questions

Q. How do structural modifications at the N4 position influence the bioactivity of this compound derivatives in anticonvulsant applications?

  • Methodology : Introducing substituents like 4-fluorophenoxy at N4 enhances Na⁺ channel binding affinity, as shown in in vitro electrophysiology assays (IC₅₀ values in Table II of ). Structure-activity relationship (SAR) studies involve synthesizing analogs via tert-butyl isocyanate intermediates and testing in seizure models (e.g., maximal electroshock test) .

Q. What mechanistic insights explain the unexpected chemical transformations of this compound when reacted with transition metals like osmium?

  • Methodology : Reaction with [Os(PPh₃)₂(CO)₂(HCOO)₂] in alcohols replaces the NH₂ group with OR’ (e.g., OCH₂CH₂OCH₃), forming bidentate N,O-chelate complexes. Mechanistic studies use X-ray crystallography, cyclic voltammetry (oxidative peaks at 0.69–0.88 V vs. SCE), and DFT calculations to elucidate solvent-mediated ligand displacement .

Q. What strategies are effective in designing this compound metal complexes for enhanced antimicrobial activity?

  • Methodology : Complexation with Cu(II) or Co(II) ions via m-/p-hydroxythis compound ligands improves activity. Octahedral geometries (confirmed via magnetic susceptibility, μeff ~1.73 BM) enhance binding to bacterial cell walls. Disk diffusion assays against E. coli and Vibrio vulnificus show zone inhibition increases from 1–2 mm (ligand alone) to 3–9 mm (metal complexes) .

Q. How can Hirshfeld surface analysis and DFT calculations be applied to understand the supramolecular interactions in this compound crystals?

  • Methodology : Hirshfeld surfaces quantify intermolecular interactions (e.g., H-bonding: N–H···O, 35% contribution; C–H···π, 12%). DFT at B3LYP/6-31+G(d,p) level calculates electrostatic potential maps, correlating with experimental dielectric properties (ε’ = 4.2 at 1 kHz) .

Q. What methodologies are employed to study the nonlinear optical (NLO) properties of this compound single crystals?

  • Methodology : Kurtz-Perry powder technique measures second-harmonic generation (SHG) efficiency, benchmarked against KDP. Vickers microhardness testing (Hv = 42 kg/mm²) and bandgap analysis (Eg = 3.1 eV via Tauc plot) correlate mechanical/optical stability with NLO performance .

Q. How can this compound be functionalized for bioconjugation applications, such as oligonucleotide probe attachment?

  • Methodology : Semicarbazide-coated glass (SC-glass) reacts with 5’-benzaldehyde-modified oligonucleotides via semicarbazone bond formation. Hybridization efficiency (>30%) is validated using radiolabeled targets and PCR genotyping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.